3-Chlorobenzoic-D4 acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H5ClO2 |
|---|---|
Molekulargewicht |
160.59 g/mol |
IUPAC-Name |
3-chloro-2,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI-Schlüssel |
LULAYUGMBFYYEX-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C(=O)O)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Chlorobenzoic-D4 acid, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details its physicochemical properties, alongside those of its non-labeled counterpart, 3-Chlorobenzoic acid, for comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of these key characteristics and presents a logical framework for understanding the relationships between its properties.
Core Chemical and Physical Properties
The incorporation of four deuterium atoms into the benzene ring of 3-Chlorobenzoic acid results in a molecule with a higher molecular weight, a property leveraged in mass spectrometry-based analytical methods. While its chemical reactivity is nearly identical to the unlabeled form, this isotopic substitution provides a distinct mass spectrometric signature, enabling its use as an internal standard for accurate quantification of 3-Chlorobenzoic acid in complex matrices.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated analog.
Table 1: General and Physical Properties
| Property | This compound | 3-Chlorobenzoic Acid |
| Molecular Formula | C₇D₄HClO₂[1] | C₇H₅ClO₂[2][3][4] |
| Molecular Weight | 160.59 g/mol [1] | 156.57 g/mol |
| Appearance | White to off-white crystalline solid/powder | White to off-white crystalline solid/powder |
| Melting Point | Not explicitly stated for D4, but expected to be similar to the unlabeled compound. | 153 - 159 °C |
| Boiling Point | Not available | 275 °C |
| Solubility | Stable if stored under recommended conditions. Expected to have similar solubility to the unlabeled compound. | Sparingly soluble in water (0.45 g/L). More soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. |
| pKa | Not explicitly stated for D4, but expected to be very similar to the unlabeled compound. | ~3.8 (implied, as it is a carboxylic acid) |
Table 2: Identification and Isotopic Information
| Identifier | This compound | 3-Chlorobenzoic Acid |
| CAS Number | 2098655-72-0 | 535-80-8 |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Synonyms | 3-chloro-2,4,5,6-tetradeuteriobenzoic acid, m-Chlorobenzoic Acid-d4 | m-Chlorobenzoic acid |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are presented below. These protocols are based on standard laboratory procedures for organic compounds.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus with a calibrated thermometer or temperature probe.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted into the sealed end by tapping the tube. The sample height in the capillary should be 2-4 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is the interval between these two temperatures.
Water Solubility Determination (Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals.
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Apparatus:
-
Erlenmeyer flasks with stoppers.
-
Constant temperature water bath or incubator.
-
Analytical balance.
-
Magnetic stirrer and stir bars.
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).
-
A suitable analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.
-
Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25 °C). The mixture is stirred for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The stirring is stopped, and the mixture is allowed to stand at the same temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.
pKa Determination (Potentiometric Titration)
This protocol is based on standard methods for determining the acid dissociation constant.
Objective: To determine the pKa of the carboxylic acid group of this compound.
Apparatus:
-
pH meter with a combination pH electrode, calibrated with standard buffers.
-
Burette.
-
Beaker.
-
Magnetic stirrer and stir bar.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
Procedure:
-
Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low).
-
Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Signaling Pathways and Logical Relationships
As a deuterated internal standard, this compound is not expected to be involved in biological signaling pathways. Its primary role is in analytical chemistry. The following diagram illustrates the logical relationship between its key properties and its application.
Caption: Logical flow from identity to application of this compound.
This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to support the accurate and effective use of this important analytical standard in drug development and scientific research.
References
3-Chlorobenzoic-D4 acid molecular weight and formula
An In-Depth Technical Guide to 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of 3-Chlorobenzoic acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in studies involving mass spectrometry. Its primary application is as an internal standard for the accurate quantification of 3-Chlorobenzoic acid in complex matrices. This guide details its molecular properties, synthesis, and analytical methodologies.
Core Molecular and Physical Properties
This compound is a synthetic compound where four hydrogen atoms on the phenyl ring of 3-Chlorobenzoic acid have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled form in mass spectrometry, without significantly altering its chemical properties.
Data Presentation: Key Quantitative Data
The following tables summarize the essential quantitative data for this compound and its non-deuterated counterpart.
| Property | This compound | 3-Chlorobenzoic Acid |
| Molecular Formula | C₇HD₄ClO₂[1] | C₇H₅ClO₂[2] |
| Molecular Weight | 160.59 g/mol [1] | 156.57 g/mol [2] |
| CAS Number | 2098655-72-0 | 535-80-8[2] |
| Isotopic Enrichment (D) | ≥ 98 atom % | Not Applicable |
| Appearance | White to off-white powder | White solid |
| Melting Point (°C) | Not specified | 154 |
| Boiling Point (°C) | Not specified | 275 |
| Solubility in Water | Sparingly soluble | 0.45 g/L |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of chlorobenzoic acids are crucial for their effective application in research.
Synthesis of this compound
The synthesis of deuterated aromatic compounds can be achieved through various methods. A common approach for the preparation of ring-deuterated benzoic acids is the reductive dehalogenation of the corresponding polyhalogenated benzoic acids using a catalyst in the presence of a deuterium source.
General Protocol for Reductive Dehalogenation:
-
Starting Material: A suitable starting material would be a polyhalogenated 3-chlorobenzoic acid.
-
Deuterium Source: Deuterium oxide (D₂O) is commonly used as the deuterium source.
-
Catalyst: Raney alloys, such as Raney cobalt or copper-aluminum alloys, are often employed as catalysts.
-
Reaction Conditions: The reaction is typically carried out in an alkaline solution of D₂O. For example, a chlorobenzoic acid can be treated with a Raney cobalt alloy in heavy water containing an alkaline corrosive agent like NaOD at temperatures ranging from 50-100°C in a nitrogen atmosphere.
-
Workup: After the reaction is complete, the catalyst is filtered off. The deuterated benzoic acid is then precipitated by acidifying the solution with a strong acid (e.g., HCl) and can be extracted using an organic solvent like methylene chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of chlorobenzoic acids. The following provides a general protocol for the reversed-phase HPLC analysis of 3-Chlorobenzoic acid, which can be adapted for its deuterated analog.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid). For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Temperature: Ambient or controlled column temperature (e.g., 20-30°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase.
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Analysis: Record the chromatograms and determine the retention time and peak area of the analyte. Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Application as an Internal Standard
This compound is an ideal internal standard for the quantification of 3-Chlorobenzoic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for Use as an Internal Standard:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Sample Spiking: Add a precise volume of the internal standard stock solution to all calibration standards and unknown samples.
-
Sample Preparation: Perform the necessary extraction and derivatization (if required for GC-MS) steps.
-
LC-MS/MS Analysis: Analyze the prepared samples. Monitor the specific mass transitions for both the analyte (3-Chlorobenzoic acid) and the internal standard (this compound).
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.
Visualizations
Logical Relationship of this compound Properties
Experimental Workflow for Analysis Using an Internal Standard
References
In-Depth Technical Guide to the Synthesis of 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Chlorobenzoic-D4 acid, a deuterated analog of 3-chlorobenzoic acid. The inclusion of deuterium atoms at specific positions within the molecule makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the core synthesis strategy, presents relevant quantitative data, and provides an experimental protocol based on established chemical transformations.
Core Synthesis Strategy: Reductive Dehalogenation
The most viable and efficient pathway for the synthesis of this compound is through the reductive dehalogenation of a polyhalogenated precursor. This method offers high isotopic incorporation and good yields. The key steps involve:
-
Selection of a Suitable Precursor: The synthesis commences with a starting material where the hydrogen atoms to be replaced by deuterium are substituted with halogen atoms. For the synthesis of this compound (deuteration at positions 2, 4, 5, and 6), a suitable precursor is 3-chloro-2,4,5,6-tetrafluorobenzoic acid . This compound is commercially available, providing a convenient entry point for the synthesis.
-
Reductive Dehalogenation: The core of the synthesis is the replacement of the fluorine atoms with deuterium. This is achieved using a catalyst, typically a Raney alloy (such as Raney nickel or Raney copper-aluminum alloy), in the presence of a deuterium source. An alkaline solution of deuterium oxide (D₂O) with a deuterated base (e.g., sodium deuteroxide, NaOD) serves as the deuterium donor and reaction medium. The Raney alloy facilitates the cleavage of the carbon-fluorine bonds and their subsequent replacement with carbon-deuterium bonds.
The overall transformation is depicted in the following workflow:
Caption: General synthesis pathway for this compound.
Quantitative Data
While specific yield and purity data for the synthesis of this compound via this exact route are not extensively published, data from analogous reductive dehalogenation reactions of halogenated benzoic acids provide expected ranges.
| Parameter | Expected Value | Reference |
| Yield | 85 - 95% | Based on similar reductive dehalogenations of bromobenzoic acids.[1][2] The efficiency of dehalogenation with Raney alloys is generally high. |
| Isotopic Purity | >98% D | The use of D₂O as the solvent and deuterium source typically leads to high levels of deuterium incorporation. Mass spectrometry is used to confirm the isotopic distribution.[3] |
| Chemical Purity | >98% | Purification via recrystallization or column chromatography is generally effective in removing any non-deuterated or partially deuterated species, as well as other reaction byproducts.[4] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on the reductive dehalogenation of 3-chloro-2,4,5,6-tetrafluorobenzoic acid.
Materials:
-
3-Chloro-2,4,5,6-tetrafluorobenzoic acid
-
Raney Nickel (activated slurry in water) or Raney Copper-Aluminum alloy
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium metal (or Sodium deuteroxide, NaOD)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD) Solution:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to deuterium oxide (D₂O) cooled in an ice bath. The amount of sodium should be calculated to achieve the desired concentration of NaOD (typically a 10% w/v solution).
-
Alternative: If commercially available, directly prepare a 10% solution of NaOD in D₂O.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4,5,6-tetrafluorobenzoic acid in the prepared 10% NaOD in D₂O solution.
-
Carefully add the activated Raney Nickel slurry (or Raney Copper-Aluminum alloy) to the solution. The molar ratio of the Raney alloy to the starting material should be optimized, but a starting point is typically a significant excess of the alloy.
-
-
Reductive Dehalogenation Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots, quenching them with H₂O, and analyzing by a suitable technique such as HPLC or TLC to observe the disappearance of the starting material. The reaction time can vary but is typically in the range of several hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture to remove the Raney alloy. The filter cake should be washed with a small amount of D₂O.
-
Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the this compound.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Recrystallization (Optional but Recommended):
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and water) to obtain a product of high chemical and isotopic purity.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic region, corresponding to the deuterated positions (2, 4, 5, and 6). A singlet corresponding to the carboxylic acid proton will be present (this can be exchanged with D₂O).
-
²H NMR (Deuterium NMR): The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the 2, 4, 5, and 6 positions of the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show changes in the splitting patterns of the deuterated carbons (C-D coupling) compared to the non-deuterated compound.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the isotopic purity. The molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to the non-deuterated 3-chlorobenzoic acid, confirming the incorporation of four deuterium atoms. Analysis of the isotopic cluster will provide the percentage of D4, D3, D2, etc., species.
This guide provides a foundational understanding of a robust synthetic pathway to this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup to achieve the best possible yield and purity.
References
- 1. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 4. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 3-Chlorobenzoic-D4 Acid in Methanol and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorobenzoic-D4 acid, a deuterated analog of 3-chlorobenzoic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in analytical methods and in the synthesis of complex molecules. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of 3-chlorobenzoic acid in various solvents is summarized in the table below. The data indicates that the compound is sparingly soluble in water and demonstrates significantly higher solubility in polar organic solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 0.45 g/L | 25 |
| Ethanol | C₂H₅OH | >99 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | >100.2 mg/mL | Not Specified |
| Acetone | C₃H₆O | Soluble | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified |
| Dichloromethane | CH₂Cl₂ | More soluble than in water | Not Specified |
| Ethyl acetate | C₄H₈O₂ | More soluble than in water | Not Specified |
| Benzene | C₆H₆ | Slightly soluble | Not Specified |
| Carbon Tetrachloride | CCl₄ | Slightly soluble | Not Specified |
| Petroleum Ether | - | Slightly soluble | Not Specified |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound in a given solvent. This protocol is based on the equilibrium solubility method.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of the Test Substance: Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Addition of Solvent: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing any solid particles, the pipette tip should be kept away from the bottom of the vial. Filter the collected supernatant through a 0.22 µm syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.
Caption: Experimental workflow for determining the solubility of this compound.
An In-depth Technical Guide to the Physical Characteristics of 3-Chlorobenzoic-D4 Acid Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 3-Chlorobenzoic-D4 acid powder. The information presented herein is intended to support research, development, and quality control activities where this isotopically labeled compound is utilized.
Core Physical and Chemical Properties
This compound is a deuterated form of 3-Chlorobenzoic acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is crucial for its use in various analytical applications, including as an internal standard in mass spectrometry-based studies.
| Property | Value | Source |
| Chemical Formula | C₇D₄HClO₂ | N/A |
| Molecular Weight | 160.61 g/mol | N/A |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Melting Point | 153-157 °C (for non-deuterated form) | [1][3] |
| Boiling Point | 274-276 °C (for non-deuterated form) | [1] |
| Solubility in Water | 0.45 g/L (at 25 °C for non-deuterated form) | |
| Solubility in Organic Solvents | Freely soluble in ethanol and ether; soluble in acetone and dichloromethane (qualitative, for non-deuterated form) | |
| CAS Number | 1219803-68-9 | N/A |
Experimental Protocols
The following are detailed methodologies for determining the key physical characteristics of this compound powder.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a controlled rate of 10 °C/min up to a temperature at least 20 °C above the completion of the melting transition.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The peak temperature and the completion temperature of the transition should also be reported to define the melting range.
-
Determination of Boiling Point by Thiele Tube Method
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation:
-
Place a small amount (approximately 0.5-1 mL) of molten this compound into a small test tube (fusion tube). Note: This method is more suitable for the non-deuterated form due to the high boiling point and potential for decomposition.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube filled with a high-boiling point heat transfer fluid (e.g., mineral oil or silicone oil).
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner to ensure even heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Boiling Point Determination:
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Determination of Aqueous Solubility by the Shake-Flask Method (OECD 105)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water in a flask. The excess solid should be clearly visible.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully separate the saturated aqueous phase from the excess solid by centrifugation or filtration. If filtering, use a filter material that does not adsorb the test substance.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility in g/L or mg/mL by taking into account the dilution factor.
-
Visualizations
The following diagrams illustrate the logical workflows for the physical characterization of this compound powder.
References
An In-depth Technical Guide to the Storage and Stability of 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
Recommended Storage Conditions
Proper storage is crucial for maintaining the chemical purity and isotopic enrichment of 3-Chlorobenzoic-D4 acid. The compound is a solid, typically a white to off-white crystalline powder.[1] The following table summarizes the recommended storage conditions based on supplier data.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Specific recommendations include +4°C or 2-8°C.[2] Some suppliers suggest storing below +30°C.[1][3] | To minimize the rate of potential degradation reactions. Refrigerated conditions are generally preferred for long-term storage of analytical standards. |
| Atmosphere | Keep container tightly closed and dry.[4] | To prevent moisture absorption, which could lead to hydrolysis or other degradation pathways. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Ventilation | Store in a well-ventilated place. | To ensure a safe storage environment, especially in case of any volatile impurities or decomposition products. |
| Incompatibilities | Store away from strong oxidizing agents. | 3-Chlorobenzoic acid can react violently with strong oxidizers. |
Chemical Stability
3-Chlorobenzoic acid and its deuterated isotopologues are generally considered chemically stable under standard ambient and recommended storage conditions. The product is expected to be stable for an extended period if stored correctly. However, exposure to high temperatures, moisture, light, or incompatible materials can lead to degradation.
The primary degradation pathways for similar compounds can include decarboxylation at high temperatures, although this is reported to be insignificant for 3-chlorobenzoic acid, and reactions involving the carboxylic acid group or the aromatic ring under harsh conditions.
The following diagram illustrates the relationship between proper storage practices and the stability of the compound.
Experimental Protocol: Forced Degradation Study
While specific stability data for this compound is not publicly available, a forced degradation study can be conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following is a representative protocol.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
The following diagram illustrates a general workflow for such a stability study.
References
Microbial Degradation of 3-Chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzoic acid (3-CBA) is a persistent environmental pollutant originating from industrial processes and the degradation of polychlorinated biphenyls (PCBs). Its effective removal is a significant challenge in bioremediation. This technical guide provides a comprehensive overview of the microbial degradation of 3-CBA, detailing the diverse metabolic pathways, key enzymatic players, and the microorganisms capable of its catabolism. This document synthesizes current research to offer detailed experimental protocols, quantitative degradation data, and visual representations of the core biochemical processes, serving as a vital resource for professionals in environmental science and drug development.
Introduction
3-Chlorobenzoic acid is a chlorinated aromatic compound that poses environmental concerns due to its toxicity and persistence. Microbial degradation represents a cost-effective and environmentally sound approach to detoxify 3-CBA-contaminated sites. A variety of microorganisms, primarily bacteria, have been shown to utilize 3-CBA as a sole source of carbon and energy, mineralizing it into central metabolic intermediates. Understanding the intricate biochemical and genetic basis of these degradative processes is crucial for the development of effective bioremediation strategies.
This guide delves into the aerobic and anaerobic pathways of 3-CBA degradation, highlighting the enzymatic reactions and microbial genera involved. It also provides practical experimental methodologies for the isolation of 3-CBA degrading bacteria, enzyme activity assays, and analytical techniques for monitoring the degradation process.
Microbial Degradation Pathways
The microbial breakdown of 3-chlorobenzoic acid proceeds through several distinct metabolic routes, which can be broadly categorized into aerobic and anaerobic pathways.
Aerobic Degradation Pathways
Under aerobic conditions, the initial step in 3-CBA degradation typically involves the dihydroxylation of the aromatic ring by dioxygenase enzymes. The resulting chlorinated catechols are then channeled into different cleavage pathways.
This is the most common route for 3-CBA degradation.[1][2] The pathway is initiated by a dioxygenase that converts 3-CBA to a chlorocatechol, which then undergoes ortho-ring cleavage. Key intermediates in this pathway include chloro-cis,cis-muconate and maleylacetate.[1][2] Several bacterial genera, including Pseudomonas, Caballeronia, Paraburkholderia, and Cupriavidus, have been shown to utilize this pathway.[1] The genetic basis for this pathway often involves the cbe and tfd gene clusters.
Some bacteria, such as certain Alcaligenes species, degrade 3-CBA via protocatechuate. In this pathway, 3-CBA is first converted to 4-hydroxybenzoate, which is then hydroxylated to form protocatechuate. The protocatechuate then undergoes ring cleavage by protocatechuate 3,4-dioxygenase.
Another alternative route, also observed in Alcaligenes sp., involves the conversion of 3-CBA to 3-hydroxybenzoate, which is then hydroxylated to gentisate (2,5-dihydroxybenzoic acid). The aromatic ring of gentisate is subsequently cleaved by gentisate 1,2-dioxygenase.
Anaerobic Degradation Pathway
Under anoxic conditions, particularly in phototrophic bacteria like Rhodopseudomonas palustris, a reductive dehalogenation pathway is employed. This process involves the activation of 3-CBA to 3-chlorobenzoyl-CoA, followed by the reductive removal of the chlorine atom to form benzoyl-CoA. Benzoyl-CoA is then further metabolized.
Key Enzymes in 3-CBA Degradation
The microbial degradation of 3-CBA is orchestrated by a series of specialized enzymes. The initial attack on the aromatic ring is a critical step, often catalyzed by dioxygenases.
| Enzyme | EC Number | Function |
| Benzoate 1,2-dioxygenase | 1.14.12.10 | Catalyzes the dihydroxylation of benzoate and some chlorinated analogs. |
| 3-Chlorobenzoate 1,2-dioxygenase | - | Specifically acts on 3-chlorobenzoate to form chlorocatechol. |
| Catechol 1,2-dioxygenase | 1.13.11.1 | Catalyzes the ortho-cleavage of catechol. |
| Chlorocatechol 1,2-dioxygenase | 1.13.11.- | Catalyzes the ortho-cleavage of chlorocatechols. |
| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Catalyzes the ortho-cleavage of protocatechuate. |
| Gentisate 1,2-dioxygenase | 1.13.11.4 | Catalyzes the cleavage of gentisate. |
| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | Involved in the lower part of the 3-oxoadipate pathway. |
Quantitative Degradation Data
The efficiency of 3-CBA degradation varies among different microbial strains and is influenced by environmental conditions.
| Microorganism | Degradation Rate | Conditions | Reference |
| Caballeronia sp. 19CS4-2 | 5 mM 3-CBA in 20-28 h | 30°C, 120 rpm shaking | |
| Paraburkholderia sp. 19CS9-1 | 5 mM 3-CBA in 20-28 h | 30°C, 120 rpm shaking | |
| Aeromonas hydrophila | 65 µM/hr | pH 7, 25°C | |
| Pseudomonas sp. B13 | Vmax: 24 nmol/mg protein/min | - |
Enzyme Kinetic Parameters
| Enzyme | Microorganism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | 3-Oxoadipate | 400 | - | |
| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | Succinyl-CoA | 200 | - | |
| Catechol 1,2-dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 s⁻¹ (kcat) | |
| 3-Chlorobenzoate 1,2-dioxygenase | Rhodococcus opacus 1CP | 3-Chlorobenzoate | S₀.₅ (Hill constant) | - |
Experimental Protocols
Isolation of 3-CBA Degrading Bacteria
Protocol:
-
Enrichment: Inoculate 1 gram of soil into 100 mL of a basal salt medium (BSM) containing 5 mM 3-CBA as the sole carbon source. Incubate at 30°C with shaking at 120 rpm for one week.
-
Subculture: Transfer an aliquot of the enrichment culture to fresh BSM with 3-CBA and incubate under the same conditions. Repeat this step several times to enrich for 3-CBA degrading microorganisms.
-
Isolation: Perform serial dilutions of the final enrichment culture and plate onto BSM agar plates containing 3-CBA. Incubate until colonies appear.
-
Purification: Streak individual colonies onto fresh BSM agar plates to obtain pure cultures.
-
Identification: Identify the isolated strains through morphological characterization and 16S rRNA gene sequencing.
Dioxygenase Enzyme Assays
Principle: The activity is determined by measuring the decrease in absorbance at 290 nm due to the consumption of protocatechuate.
Reagents:
-
50 mM Tris-acetate buffer, pH 7.5
-
0.4 mM Protocatechuic acid solution in buffer
-
Cell-free extract
Procedure:
-
Equilibrate 3.0 mL of the protocatechuate solution in a cuvette at 37°C for 5 minutes.
-
Add 0.05 mL of the cell-free extract to initiate the reaction.
-
Record the decrease in absorbance at 290 nm for 3-4 minutes.
-
Calculate the rate of substrate consumption using the molar extinction coefficient of protocatechuate.
Principle: The activity is measured by monitoring the formation of maleylpyruvate, which absorbs light at 330 nm.
Reagents:
-
0.1 M Phosphate buffer, pH 7.4
-
0.33 mM Gentisate solution in buffer
-
Cell-free extract
Procedure:
-
In a 3 mL reaction mixture, combine the phosphate buffer and gentisate solution.
-
Initiate the reaction by adding the cell-free extract.
-
Measure the increase in absorbance at 330 nm.
-
Calculate the rate of maleylpyruvate formation using its molar extinction coefficient (10,800 M⁻¹cm⁻¹).
Analytical Methods
Purpose: To quantify the concentration of 3-CBA and its aromatic intermediates.
Sample Preparation:
-
Collect 300 µL of cell culture.
-
Add 100 µL of methanol to stop bacterial growth.
-
Vortex and centrifuge at 9100 x g for 3 minutes at 4°C.
-
Analyze the supernatant.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).
-
Detection: UV detector at a wavelength appropriate for 3-CBA (e.g., 230 nm or 235 nm).
Purpose: To identify and quantify volatile or derivatized metabolites of 3-CBA degradation.
Sample Preparation (for organic acids):
-
Acidify the sample and extract with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
Derivatize the residue to increase volatility (e.g., using BSTFA for trimethylsilyl derivatives).
GC-MS Conditions (General):
-
Column: A capillary column suitable for organic acid analysis (e.g., TG-5 MS).
-
Carrier Gas: Helium
-
Temperature Program: A programmed temperature ramp to separate the compounds of interest.
-
Mass Spectrometer: Operated in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of known compounds.
Conclusion
The microbial degradation of 3-chlorobenzoic acid is a complex process involving a variety of microorganisms and metabolic pathways. The chlorocatechol ortho-cleavage pathway is the most prevalent, but alternative routes through protocatechuate and gentisate highlight the metabolic diversity of soil and aquatic microbial communities. Understanding these pathways and the enzymes involved is fundamental for harnessing the bioremediation potential of these microorganisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate and apply microbial solutions for the detoxification of 3-CBA and other chlorinated aromatic compounds. Future research should focus on the genetic regulation of these degradative pathways and the optimization of bioremediation processes under field conditions.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 3-chlorobenzoic acid, specifically 3-chlorobenzoic-d4 acid, is a stable isotope-labeled compound that serves as a critical tool in modern research, particularly in the fields of analytical chemistry, drug metabolism, and environmental science. The substitution of four hydrogen atoms with deuterium on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of the primary uses of deuterated 3-chlorobenzoic acid, complete with experimental protocols, quantitative data, and visual workflows to facilitate its application in a research setting.
The core utility of deuterated compounds lies in their ability to mimic the behavior of their non-deuterated counterparts during analytical procedures, thereby correcting for variations in sample preparation and instrument response.[1][2] This principle is fundamental to achieving the high accuracy and precision required in regulated bioanalysis and trace environmental monitoring.[1]
Core Applications
The primary applications of deuterated 3-chlorobenzoic acid in research can be categorized into two main areas:
-
Internal Standard in Quantitative Mass Spectrometry: This is the most prevalent use, particularly in pharmacokinetic and toxicokinetic studies of pharmaceuticals.
-
Tracer in Metabolic and Environmental Fate Studies: The isotopic label allows for the tracking of 3-chlorobenzoic acid in complex biological or environmental systems.
Internal Standard for Bioanalytical Methods
Deuterated 3-chlorobenzoic acid is an invaluable internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, and tissue samples. A significant application is in the monitoring of the drug bupropion, for which 3-chlorobenzoic acid is a known metabolic byproduct.[3][4] The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic data.
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of a drug metabolite, using a deuterated internal standard like 3-chlorobenzoic acid-d4. The data is representative of the performance characteristics expected in accordance with FDA and EMA guidelines.
Table 1: Calibration Curve Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 3-Chlorobenzoic Acid | Human Plasma | 0.5 - 100 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| 3-Chlorobenzoic Acid | 0.5 (LLOQ) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 1.5 (Low QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 50 (Mid QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 80 (High QC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| 3-Chlorobenzoic Acid | Low | 89 | 0.98 | 1.01 |
| High | 92 | 0.95 | 0.99 |
This protocol is a representative example for the use of 3-chlorobenzoic acid-d4 as an internal standard.
1. Materials and Reagents:
-
3-Chlorobenzoic acid (analyte) reference standard
-
3-Chlorobenzoic acid-d4 (internal standard)
-
Human plasma (blank)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Trichloroacetic acid
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the internal standard stock solution in 50:50 methanol:water.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.
-
Acidify the sample with trichloroacetic acid.
-
Vortex and centrifuge to precipitate proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient elution to separate the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both 3-chlorobenzoic acid and 3-chlorobenzoic acid-d4.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Bioanalytical workflow for quantification using a deuterated internal standard.
Tracer in Metabolic and Environmental Fate Studies
Deuterated 3-chlorobenzoic acid can be used as a tracer to study its metabolic fate in organisms and its degradation pathways in the environment. By introducing the labeled compound, researchers can distinguish it from the naturally occurring (unlabeled) compound and track its transformation products. This is particularly useful for understanding the biodegradation of chlorinated aromatic compounds, which are common environmental pollutants.
Studies on the microbial degradation of 3-chlorobenzoic acid have elucidated several pathways. The initial step often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. Subsequent steps involve ring cleavage and further metabolism, ultimately leading to compounds that can enter central metabolic cycles.
Aerobic microbial degradation pathway of 3-chlorobenzoic acid.
Other Potential Research Applications
While the primary uses are well-established, deuterated 3-chlorobenzoic acid has potential applications in other research areas:
-
Drug Development: A patent application suggests its use in preparing isotopically enriched analogs for the treatment and prevention of thrombosis. Deuteration can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
-
Environmental Monitoring: Isotope dilution analysis using deuterated standards is a powerful technique for the accurate quantification of pollutants like chlorobenzoic acids in environmental matrices such as soil and water.
Conclusion
Deuterated 3-chlorobenzoic acid is a versatile and indispensable tool for researchers. Its primary application as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative bioanalytical methods, which is paramount in drug development and clinical research. Furthermore, its use as a tracer in metabolic and environmental studies provides valuable insights into the fate of chlorinated aromatic compounds. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of this important research compound in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chlorobenzoic-D4 acid safety data sheet (SDS) information
A Technical Safety Guide to 3-Chlorobenzoic-D4 Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following safety data is primarily based on the Safety Data Sheet (SDS) for the non-deuterated analog, 3-Chlorobenzoic acid (CAS: 535-80-8). While the chemical properties are expected to be very similar, toxicological properties of the isotopically labeled compound (CAS: 2098655-72-0) may vary. This guide is intended for informational purposes and should be supplemented by a substance-specific SDS before handling.
Physical and Chemical Properties
This compound is the deuterated form of 3-Chlorobenzoic acid, a halogenated aromatic carboxylic acid.[1] It is typically a white to off-white crystalline solid or powder.[1][2] While stable under normal ambient conditions, it is sparingly soluble in water but shows better solubility in polar organic solvents.[1]
Table 1: Physical and Chemical Data
| Property | Value | Source |
| Chemical Formula | C₇HD₄ClO₂ | |
| Molecular Weight | 160.59 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 153 - 158 °C (307.4 - 316.4 °F) | |
| Boiling Point | 274 - 276 °C (525.2 - 528.8 °F) | |
| Flash Point | 150 °C (302 °F) | |
| Water Solubility | 0.45 g/L | |
| Storage Temperature | Recommended +4°C; Store below +30°C |
Hazard Identification and Classification
This substance is classified as hazardous. The primary hazards are skin, eye, and respiratory tract irritation. It may also form combustible dust concentrations in the air.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
Toxicological data for 3-Chlorobenzoic acid and its deuterated form is limited in the provided safety data sheets.
Table 3: Acute Toxicity Data
| Route | Species | Value | Source |
| LD50 (Oral) | Not available | Not available | |
| LC50 (Inhalation) | Not available | Not available |
Key Toxicological Effects:
-
Skin Contact: Causes skin irritation, characterized by itching and inflammation.
-
Eye Contact: Causes serious eye irritation, with symptoms including redness and watering.
-
Inhalation: May cause respiratory tract irritation. Avoid inhalation of dusts.
-
Ingestion: Considered hazardous if ingested.
-
Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available.
Experimental Protocols
The hazard classifications are based on standardized toxicological studies. While the specific reports for this compound are not provided in the SDS, the methodologies follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).
Methodology for Skin Irritation/Corrosion Testing (e.g., OECD Guideline 404):
-
Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
-
Procedure: A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin on a test animal (typically an albino rabbit). The patch is covered with a gauze dressing.
-
Observation: The dressing is removed after a set period (e.g., 4 hours). The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Classification: The severity and reversibility of the observed skin reactions are scored. Based on these scores, the substance is classified as irritating (Category 2) or non-irritating.
Methodology for Eye Irritation/Corrosion Testing (e.g., OECD Guideline 405):
-
Objective: To assess the potential of a substance to cause damage to the eye.
-
Procedure: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation.
-
Classification: The substance is classified based on the severity and persistence of the lesions. "Serious eye irritation" (Category 2A) involves effects that are fully reversible within 21 days.
Mandatory Visualizations
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal, including emergency actions.
Caption: Workflow for handling and emergency response for this compound.
References
Spectroscopic data for 3-Chlorobenzoic-D4 acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzoic acid, serving as a critical reference for its identification and characterization in research and development settings. Due to the limited availability of public data for 3-Chlorobenzoic-D4 acid, this guide presents the spectroscopic data for its non-deuterated analogue, 3-Chlorobenzoic acid. The document will explicitly detail the anticipated spectral modifications resulting from the deuterium labeling. This guide includes a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility. A workflow diagram generated using Graphviz illustrates the logical sequence of spectroscopic analysis for compound characterization.
Introduction
3-Chlorobenzoic acid is a chlorinated derivative of benzoic acid with applications in the synthesis of pharmaceuticals, herbicides, and other organic compounds. Its deuterated analogue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry, owing to the distinct mass difference imparted by the deuterium atoms. Understanding the spectroscopic signature of the parent compound is fundamental to interpreting the data for its isotopically labeled counterpart.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Chlorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Expected Data for this compound:
-
¹H NMR: The aromatic proton signals listed in Table 1 would be absent in the ¹H NMR spectrum of this compound. The only observable proton signal would be that of the carboxylic acid proton, which would appear as a singlet.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons would exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope effect). The signal for the carbon attached to deuterium will be a triplet in the proton-decoupled 13C NMR spectrum.
Table 1: ¹H NMR Data for 3-Chlorobenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 13.34 | s | 1H, -COOH | DMSO-d₆ |
| 7.93 | t | 1H, Ar-H | DMSO-d₆ |
| 7.71 | d | 1H, Ar-H | DMSO-d₆ |
| 7.56 | t | 1H, Ar-H | DMSO-d₆ |
Data sourced from multiple chemical databases.
Table 2: ¹³C NMR Data for 3-Chlorobenzoic Acid [1][2]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 166.54 | -COOH | DMSO-d₆ |
| 133.82 | Ar-C | DMSO-d₆ |
| 133.37 | Ar-C | DMSO-d₆ |
| 133.15 | Ar-C | DMSO-d₆ |
| 131.30 | Ar-C | DMSO-d₆ |
| 129.30 | Ar-C | DMSO-d₆ |
| 128.37 | Ar-C | DMSO-d₆ |
Data sourced from multiple chemical databases.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.
Expected Data for this compound:
-
The C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) would be replaced by C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.
-
The other characteristic peaks, such as the C=O and O-H stretches of the carboxylic acid, would remain largely unchanged.
Table 3: Key IR Absorption Bands for 3-Chlorobenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 | O-H stretch (carboxylic acid) |
| 3000-3100 | C-H stretch (aromatic) |
| 1680-1710 | C=O stretch (carboxylic acid) |
| 1400-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-O stretch |
| 700-800 | C-Cl stretch |
Data is a general representation from typical IR spectra of substituted benzoic acids.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Expected Data for this compound:
-
The molecular ion peak (M⁺) would be observed at m/z 160.59, which is 4 mass units higher than that of the non-deuterated compound (156.57 g/mol ) due to the presence of four deuterium atoms.
-
The isotopic pattern for the molecular ion will still show the characteristic M+2 peak due to the presence of the ³⁷Cl isotope.
-
Fragmentation patterns would be similar, but fragments containing the deuterated ring would have a correspondingly higher mass.
Table 4: Mass Spectrometry Data for 3-Chlorobenzoic Acid
| m/z | Relative Intensity | Assignment |
| 156 | High | [M]⁺ (Molecular ion, ³⁵Cl) |
| 158 | ~32% of M⁺ | [M+2]⁺ (Molecular ion, ³⁷Cl) |
| 139 | High | [M-OH]⁺ |
| 111 | Moderate | [M-COOH]⁺ |
Data compiled from public mass spectrometry databases.
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 3-Chlorobenzoic acid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction (Electron Ionization - EI):
-
Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is heated to induce vaporization.
-
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and methodologies for the analysis of 3-Chlorobenzoic acid. While direct experimental data for the D4-labeled analogue is not widely available, the provided information on the non-deuterated compound, coupled with the outlined expected spectral shifts, offers a robust framework for researchers working with this isotopically labeled standard. The presented protocols and workflow are intended to support the accurate identification and characterization of 3-Chlorobenzoic acid and its deuterated variants in a laboratory setting.
References
An In-depth Technical Guide to the Metabolic Byproducts of 3-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzoic acid (3-CBA), a halogenated aromatic compound, is a persistent environmental pollutant originating from industrial processes and the degradation of polychlorinated biphenyls (PCBs). Understanding its metabolic fate is crucial for bioremediation strategies and for assessing its potential impact on biological systems. In the context of drug development, 3-CBA can be a metabolite of certain pharmaceutical compounds, making the characterization of its byproducts essential for toxicology and safety assessments. This technical guide provides a comprehensive overview of the metabolic byproducts of 3-CBA, detailing the metabolic pathways, key enzymes, and experimental protocols for their analysis.
Metabolic Pathways of 3-Chlorobenzoic Acid
The microbial metabolism of 3-chlorobenzoic acid proceeds primarily through three distinct aerobic degradation pathways: the chlorocatechol pathway, the protocatechuate pathway, and the gentisate pathway. These pathways converge to produce intermediates that can enter the central metabolic cycles of the microorganisms.
The Chlorocatechol Pathway
The most common route for 3-CBA degradation involves its initial conversion to a chlorocatechol intermediate. This pathway can proceed via two main branches depending on the initial dioxygenase enzyme activity.
-
Dioxygenation and Subsequent Steps: The process is initiated by a benzoate-1,2-dioxygenase, which hydroxylates the aromatic ring to form either 3-chlorocatechol or 4-chlorocatechol[1]. These chlorocatechols are then subject to ring cleavage by chlorocatechol 1,2-dioxygenase, a key enzyme in this pathway. The ring-cleavage product, a chloro-cis,cis-muconate, is further metabolized to maleylacetate and subsequently funneled into the tricarboxylic acid (TCA) cycle[2][3].
The Protocatechuate Pathway
An alternative route for 3-CBA metabolism involves its conversion to protocatechuate.
-
Hydroxylation and Ring Cleavage: In this pathway, 3-CBA is first hydroxylated to 3-hydroxybenzoate, which is then further hydroxylated to form protocatechuate (3,4-dihydroxybenzoic acid). Protocatechuate undergoes ortho-ring cleavage catalyzed by protocatechuate 3,4-dioxygenase, leading to intermediates that enter the TCA cycle[1].
The Gentisate Pathway
A less common but important pathway for 3-CBA degradation proceeds through a gentisate intermediate.
-
Conversion to Gentisate: This pathway involves the conversion of 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoic acid). Gentisate is then cleaved by gentisate 1,2-dioxygenase to maleylpyruvate, which is further metabolized to central metabolic intermediates[3].
Key Metabolic Byproducts
The degradation of 3-chlorobenzoic acid results in a series of metabolic byproducts, the identification and quantification of which are critical for understanding the metabolic process.
| Metabolite | Pathway(s) | Method of Detection |
| 3-Chlorocatechol | Chlorocatechol | HPLC, GC-MS |
| 4-Chlorocatechol | Chlorocatechol | HPLC, GC-MS |
| Chloro-cis,cis-muconate | Chlorocatechol | HPLC-MS |
| Maleylacetate | Chlorocatechol | HPLC-MS |
| 3-Hydroxybenzoate | Protocatechuate, Gentisate | HPLC, GC-MS |
| Protocatechuate | Protocatechuate | HPLC |
| Gentisate | Gentisate | HPLC |
Quantitative Analysis of 3-Chlorobenzoic Acid Metabolism
The following tables summarize quantitative data from studies on the microbial degradation of 3-chlorobenzoic acid.
Table 1: Degradation of 3-Chlorobenzoic Acid by Various Bacterial Strains
| Bacterial Strain | Maximum Specific Growth Rate (μmax, h⁻¹) | 3-CBA Degradation Rate (mM/h) |
| Caballeronia 19CS4-2 | Not Reported | 0.25 |
| Paraburkholderia 19CS9-1 | Not Reported | 0.21 |
| Cupriavidus 19C6 | Not Reported | 0.09 |
Table 2: Time-Course of 3-Chlorobenzoic Acid and Chlorocatechol Concentration during Degradation by Rhodococcus erythropolis S-7
| Time (hours) | 3-Chlorobenzoic Acid Concentration (mg/L) | Chlorocatechol Concentration (mg/L) |
| 0 | 100 | 0 |
| 24 | Decreasing | Increasing |
| 32 | Further Decreasing | Peak Concentration |
| 60 | Not Detected | Not Detected |
Table 3: Mass Spectrometric Data for Key Metabolites from 3-CBA Degradation
| Metabolite | Deprotonated Molecular Ion (m/z) |
| Maleylacetate | 157.002 |
| Chloro-cis,cis-muconate | 174.99 |
Experimental Protocols
Detailed methodologies are essential for the accurate study of 3-chlorobenzoic acid metabolism. The following sections provide protocols for key experiments.
Bacterial Culture and Degradation Assay
Objective: To cultivate bacteria capable of degrading 3-CBA and to monitor its degradation over time.
Protocol:
-
Medium Preparation: Prepare a carbon-free basal salt medium (BSM). Supplement the autoclaved medium with a filter-sterilized solution of 3-chlorobenzoic acid to a final concentration of 5 mM.
-
Inoculation and Incubation: Inoculate the medium with a pure culture of the test bacterium. Incubate the cultures at 30°C with shaking (e.g., 150 rpm).
-
Sampling and Analysis: At regular time intervals (e.g., 0, 8, 16, 24, 48 hours), withdraw aliquots of the culture. Centrifuge the samples to pellet the cells. The supernatant is then analyzed for the concentration of 3-CBA and its metabolites using HPLC or GC-MS.
Analysis of 3-CBA and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 3-CBA and its aromatic byproducts.
Protocol:
-
Sample Preparation: To 300 µL of culture supernatant, add 100 µL of methanol to precipitate proteins and stop microbial activity. Vortex and centrifuge at 9,100 x g for 3 minutes. Filter the supernatant through a 0.2 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Unifinepak C18, 2.0 mm ID × 150 mmL, 3 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 45:50:5, v/v/v). For MS-compatible methods, replace acetic acid with formic acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength of 230 nm for 3-CBA and chlorocatechols.
-
-
Quantification: Generate a standard curve using known concentrations of 3-CBA and its expected metabolites to quantify their concentrations in the samples.
Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or derivatized metabolites of 3-CBA.
Protocol:
-
Sample Extraction and Derivatization: Acidify the culture supernatant to pH < 2 and extract with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and derivatize the residue. A common derivatization agent for carboxylic acids is diazomethane or by a two-step process using methoxyamine hydrochloride followed by N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for broader metabolite coverage.
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5) is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to separate the compounds of interest.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).
-
-
Identification: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or by matching against spectral libraries (e.g., NIST).
Enzyme Assays
Objective: To measure the activity of the enzyme responsible for the ring cleavage of chlorocatechols.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and the cell-free extract.
-
Initiation and Measurement: Start the reaction by adding the substrate (e.g., 3-chlorocatechol or 4-chlorocatechol). Monitor the formation of the corresponding chloro-cis,cis-muconic acid by measuring the increase in absorbance at 260 nm.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Objective: To measure the activity of the enzyme that cleaves the protocatechuate ring.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 7.5) and the cell-free extract.
-
Initiation and Measurement: Initiate the reaction by adding protocatechuic acid. Monitor the decrease in absorbance at 290 nm, which corresponds to the consumption of the substrate.
-
Calculation: Calculate the enzyme activity based on the change in absorbance over time and the molar extinction coefficient of protocatechuate.
Objective: To measure the activity of the enzyme responsible for the cleavage of gentisate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in 0.1 M phosphate buffer (pH 7.4) containing the cell-free extract.
-
Initiation and Measurement: Start the reaction by adding gentisate. Monitor the formation of maleylpyruvate by measuring the increase in absorbance at 330 nm.
-
Calculation: Use the molar extinction coefficient of maleylpyruvate (10,800 M⁻¹ cm⁻¹) to calculate the enzyme activity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studying 3-chlorobenzoic acid metabolism.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Chlorobenzoic-D4 Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. This document provides detailed application notes and protocols for the use of 3-Chlorobenzoic-D4 acid as an internal standard in mass spectrometry-based analyses.
This compound serves as an excellent internal standard for the quantification of structurally similar acidic compounds, such as acidic herbicides, pharmaceuticals, and environmental contaminants. Its physicochemical properties closely mimic those of the target analytes, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. The mass difference due to the deuterium labeling allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. Any loss of the target analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency, will be mirrored by the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification of the analyte.
Featured Application: Quantification of the Acidic Herbicide Bentazon in Water Samples
This section details a specific application of this compound as an internal standard for the quantitative analysis of the acidic herbicide bentazon in surface and drinking water samples by LC-MS/MS.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of bentazon in water samples using this compound as an internal standard.
Detailed Experimental Protocol
This protocol is adapted for the analysis of bentazon in water, utilizing this compound as an internal standard.
Materials and Reagents
-
Standards: Bentazon (analytical grade), this compound (isotopic purity ≥98%).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
Sample Preparation: Syringe filters (0.2 µm, PVDF).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve bentazon and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of bentazon by serial dilution of the stock solution with a methanol/water mixture.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in a methanol/water mixture.
Sample Preparation
-
Collect water samples in clean glass containers.
-
For surface water, centrifuge an aliquot to pellet suspended solids.
-
Filter the water sample through a 0.2 µm PVDF syringe filter.
-
Transfer 1.5 mL of the filtered sample into an autosampler vial.
-
Spike the sample with a known amount of the this compound internal standard spiking solution to achieve a final concentration of approximately 0.1 µg/L.
-
Acidify the sample by adding 30 µL of 5% formic acid in water.
-
Vortex the vial to ensure thorough mixing.
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 100 µL |
| Column Temp. | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bentazon (Quantifier) | 239.0 | 132.0 | 25 | 18 |
| Bentazon (Qualifier) | 239.0 | 197.0 | 25 | 15 |
| This compound (IS) | 159.0 | 115.0 | 20 | 15 |
Data Presentation and Performance Characteristics
The following tables summarize the expected quantitative data from a method validation study.
Table 4: Method Validation - Linearity
| Compound | Calibration Range (µg/L) | Regression Type | Correlation Coefficient (r²) |
| Bentazon | 0.01 - 1.0 | Quadratic | >0.99 |
Table 5: Method Validation - Accuracy and Precision (Spiked Water Samples)
| Spike Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Drinking Water | ||
| 0.02 | 98 | 15 |
| 0.1 | 102 | 6 |
| Surface Water | ||
| 0.02 | 95 | 18 |
| 0.1 | 99 | 8 |
Table 6: Method Detection and Quantification Limits
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.005 |
| Limit of Quantification (LOQ) | 0.01 |
Logical Relationships and Signaling Pathways
While this application does not involve a biological signaling pathway, the logical relationship in the quantification process can be visualized.
Conclusion
This compound is a highly effective internal standard for the sensitive and accurate quantification of acidic compounds, such as the herbicide bentazon, in complex matrices. The use of isotope dilution mass spectrometry with this compound mitigates variability from sample preparation and instrumental analysis, leading to robust and reliable data. The detailed protocol provided herein offers a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical approach in their laboratories.
Application Note: Quantitative Analysis of 3-Chlorobenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Chlorobenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of 3-Chlorobenzoic acid, a derivatization step is employed to convert the analyte into a more volatile and thermally stable compound, ensuring excellent chromatographic performance and sensitivity.[1] This method is suitable for the accurate quantification of 3-Chlorobenzoic acid in various sample matrices, with applications in pharmaceutical research, quality control, and environmental analysis.
Introduction
3-Chlorobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. It is also a known metabolite of certain drugs.[2] Accurate and reliable quantification of 3-Chlorobenzoic acid is crucial for process monitoring, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[3] However, direct GC-MS analysis of polar carboxylic acids like 3-Chlorobenzoic acid is challenging due to poor peak shape and potential adsorption within the GC system.[1] To overcome these limitations, a derivatization step is essential. Silylation, which replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[1] This application note provides a comprehensive protocol for the derivatization of 3-Chlorobenzoic acid followed by its quantification using GC-MS.
Experimental Protocol
Materials and Reagents
-
3-Chlorobenzoic acid standard (≥99% purity)
-
Internal Standard (IS): (e.g., 4-Chlorobenzoic acid or a suitable stable isotope-labeled standard)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvent: Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Methanol (for cleaning glassware)
-
High-purity water
Standard and Sample Preparation
Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Chlorobenzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve a concentration range of 1-100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner. A working IS solution of 10 µg/mL is recommended.
Sample Preparation and Derivatization:
-
Sample Aliquot: Transfer 1 mL of the sample solution (or an extract of a solid sample) into a clean, dry 2 mL autosampler vial.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL IS working solution to each standard and sample vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried residue and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters. These may need to be optimized for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
| SIM Ions (m/z) | To be determined from the mass spectrum of the derivatized 3-Chlorobenzoic acid (e.g., molecular ion and key fragments) |
Data Presentation
Quantitative Data Summary
The following tables present hypothetical but realistic performance data for the described method, which should be validated by the end-user.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| 3-Chlorobenzoic acid-TMS | 1 - 100 | y = mx + c | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 3-Chlorobenzoic acid-TMS | 5 | < 5% | < 10% | 95 - 105% |
| 50 | < 5% | < 10% | 98 - 102% | |
| 90 | < 5% | < 10% | 97 - 103% |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 3-Chlorobenzoic acid-TMS | ~0.1 - 0.5 | ~0.5 - 1.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of 3-Chlorobenzoic acid.
Conclusion
The described GC-MS method, incorporating a silylation derivatization step, provides a sensitive, specific, and reliable approach for the quantification of 3-Chlorobenzoic acid. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for a variety of applications in research and development settings. Proper method validation in the end-user's laboratory is recommended to ensure optimal performance for their specific sample matrix and instrumentation.
References
Application Notes and Protocols for the Sample Preparation of 3-Chlorobenzoic Acid in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and purification of 3-Chlorobenzoic acid (3-CBA) from various environmental matrices. The following methods are designed to yield high-quality samples suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
3-Chlorobenzoic acid is a chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds. Its presence in the environment, primarily through industrial effluent and as a degradation product of certain herbicides, necessitates reliable and efficient methods for its detection and quantification. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest, thereby ensuring accurate and sensitive analysis. This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with specific protocols for water and soil/sediment matrices.
Data Presentation
The following tables summarize the quantitative data for the described sample preparation techniques.
Table 1: Quantitative Data for Solid-Phase Extraction (SPE) of 3-Chlorobenzoic Acid
| Matrix | Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | C18 | 75 - 95%[1] | 100 ng/L (as p-CBA)[1] | - |
| Soil | - | >82% (for a mixture of CBAs including 3-CBA via ASE)[2][3] | - | 5 µg/mL (extract)[2] |
Note: Data for water is based on a structurally similar compound, para-chlorobenzoic acid, using Oasis HLB cartridges, which have similar properties to C18. Data for soil is based on Accelerated Solvent Extraction (ASE) of a mixture of chlorobenzoic acid isomers.
Table 2: Quantitative Data for Liquid-Liquid Extraction (LLE) of 3-Chlorobenzoic Acid
| Matrix | Extraction Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Wastewater | Diethyl Ether | Not Specified | Not Specified | Not Specified |
| Soil | Hexane/Acetone | >82% (for a mixture of CBAs including 3-CBA via ASE) | - | 1 - 10 ng/g |
Experimental Protocols
Solid-Phase Extraction (SPE) for 3-Chlorobenzoic Acid in Water
This protocol is adapted from established methods for acidic compounds in aqueous matrices.
Objective: To extract and concentrate 3-CBA from water samples for HPLC or GC-MS analysis.
Materials:
-
3-Chlorobenzoic acid standard
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Vacuum manifold
-
Nitrogen evaporator
-
HPLC vials
Protocol:
-
Sample Preparation:
-
Collect water samples in clean, amber glass bottles.
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the filtered sample to a pH of 2-3 with hydrochloric acid. This ensures that the 3-CBA is in its protonated, less polar form for better retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained 3-CBA with two 3 mL aliquots of methanol into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (for HPLC analysis) or a suitable solvent (for GC-MS analysis), vortex for 30 seconds, and transfer to an HPLC vial.
-
Liquid-Liquid Extraction (LLE) for 3-Chlorobenzoic Acid in Wastewater
This protocol is a general method for the extraction of acidic organic compounds from aqueous matrices.
Objective: To isolate 3-CBA from wastewater samples for further analysis.
Materials:
-
Wastewater sample
-
Diethyl ether (or other suitable immiscible organic solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 6 M)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Preparation:
-
Collect the wastewater sample in a clean glass container.
-
Measure a specific volume (e.g., 250 mL) of the sample into a separatory funnel.
-
-
Initial Extraction (Base Wash):
-
Add a small volume of diethyl ether to the separatory funnel.
-
Add 2 M NaOH solution to the separatory funnel to adjust the pH of the aqueous layer to >10. This will deprotonate the acidic 3-CBA, making it soluble in the aqueous phase and separating it from neutral and basic organic compounds which will partition into the ether phase.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous (bottom) layer into a clean beaker. Discard the organic layer.
-
-
Acidification and Re-extraction:
-
Transfer the aqueous extract back to the separatory funnel.
-
Slowly add 6 M HCl to acidify the solution to a pH < 2. This will protonate the 3-chlorobenzoate back to 3-chlorobenzoic acid, making it less water-soluble.
-
Add a fresh portion of diethyl ether (e.g., 50 mL) to the separatory funnel.
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous (bottom) layer for disposal.
-
Collect the organic (top) layer containing the 3-CBA.
-
-
Drying and Concentration:
-
Dry the collected organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
The concentrated extract can be directly analyzed or reconstituted in a suitable solvent for the analytical instrument.
-
Accelerated Solvent Extraction (ASE) for 3-Chlorobenzoic Acid in Soil
This protocol is based on a validated method for the extraction of 15 chlorobenzoic acid isomers from soil.
Objective: To efficiently extract 3-CBA from soil and sediment samples.
Materials:
-
Soil/sediment sample, air-dried and sieved
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Acetic acid
-
Accelerated Solvent Extractor (ASE) system
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample.
-
-
Extraction:
-
Prepare the extraction solvent: a mixture of hexane and acetone (1:1, v/v) with 1% acetic acid.
-
Pack an ASE cell with the prepared soil sample.
-
Perform the extraction under the following conditions:
-
Pressure: 10.34 MPa
-
Temperature: 150°C
-
-
Collect the extract.
-
-
Concentration and Solvent Exchange:
-
Concentrate the extract using a rotary evaporator or nitrogen evaporator.
-
Add a small amount of dimethyl sulfoxide (DMSO) to the concentrated extract to prevent the volatilization of the chlorobenzoic acids.
-
Continue evaporation to remove the initial extraction solvents, leaving the analytes in DMSO.
-
-
Final Preparation for Analysis:
-
The resulting extract in DMSO can be directly analyzed by HPLC or may require further cleanup or solvent exchange depending on the analytical method.
-
Visualizations
References
Application Notes and Protocols for the Quantification of Environmental Contaminants Using 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of environmental contaminants is crucial for assessing their impact on ecosystems and human health. Stable isotope-labeled internal standards are widely employed in analytical chemistry to improve the accuracy and precision of quantitative methods, particularly when using mass spectrometry. This document provides detailed application notes and protocols for the use of 3-Chlorobenzoic-D4 acid as an internal standard for the quantification of various environmental contaminants in different matrices.
This compound, a deuterated analog of 3-Chlorobenzoic acid, serves as an ideal internal standard for a range of acidic and polar environmental pollutants. Its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. The mass difference introduced by the deuterium labels allows for its distinct detection by a mass spectrometer, enabling reliable correction for matrix effects and variations in analytical performance.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample processing steps. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured by the mass spectrometer. Because the native analyte and the internal standard are affected proportionally by any sample losses during preparation and by variations in instrument response, this ratio remains constant, leading to highly accurate and precise quantification.[1][2]
Target Analytes
This compound is a suitable internal standard for the analysis of various environmental contaminants, including but not limited to:
-
Chlorinated Benzoic Acids: Isomers of mono-, di-, and trichlorobenzoic acids.
-
Phenoxy Herbicides: Such as 2,4-D, MCPA, and dichlorprop.
-
Acidic Pharmaceuticals and Metabolites: For example, salicylic acid and clofibric acid.
-
Other Polar Pesticides and Industrial Byproducts: With acidic functional groups.
The selection of target analytes should be based on their structural and chemical similarity to 3-Chlorobenzoic acid to ensure comparable behavior throughout the analytical workflow.
Experimental Protocols
Sample Preparation: Water Samples (e.g., Surface Water, Wastewater)
This protocol outlines the solid-phase extraction (SPE) procedure for the concentration and purification of acidic contaminants from water samples.
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Water sample (100 mL, filtered)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (reagent grade)
-
SPE cartridges (e.g., Oasis HLB, 60 mg)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 100 mL filtered water sample, add a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
Sample Acidification: Adjust the pH of the sample to 2-3 with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked and acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes and the internal standard from the cartridge with 5 mL of ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Soil and Sediment Samples
This protocol describes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)-based extraction method for soil and sediment samples.
Materials:
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Soil/sediment sample (10 g, homogenized and sieved)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Sample Spiking: Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example for 3-Chlorobenzoic Acid and its Deuterated Standard):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Chlorobenzoic acid: Precursor ion (m/z) 155 -> Product ion (m/z) 111 (quantifier), 155 -> 75 (qualifier).
-
This compound: Precursor ion (m/z) 159 -> Product ion (m/z) 115.
-
-
Collision Energy and other MS parameters: To be optimized for each specific instrument and target analyte.
Data Presentation
The following tables present representative quantitative data for the analysis of selected chlorinated benzoic acids in spiked water and soil samples using this compound as an internal standard.
Table 1: Quantification of Chlorinated Benzoic Acids in Spiked Water Samples
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| 2-Chlorobenzoic acid | 10 | 9.8 | 98 | 4.2 |
| 4-Chlorobenzoic acid | 10 | 10.3 | 103 | 3.5 |
| 2,4-Dichlorobenzoic acid | 10 | 9.5 | 95 | 5.1 |
| 2,4,6-Trichlorobenzoic acid | 10 | 10.1 | 101 | 4.8 |
Table 2: Quantification of Chlorinated Benzoic Acids in Spiked Soil Samples
| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| 2-Chlorobenzoic acid | 50 | 48.5 | 97 | 6.5 |
| 4-Chlorobenzoic acid | 50 | 51.2 | 102 | 5.8 |
| 2,4-Dichlorobenzoic acid | 50 | 47.9 | 96 | 7.1 |
| 2,4,6-Trichlorobenzoic acid | 50 | 50.8 | 102 | 6.2 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: General experimental workflow for contaminant analysis.
Caption: Principle of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of a range of acidic and polar environmental contaminants. The protocols outlined in this document, combined with the principles of isotope dilution mass spectrometry, offer a framework for achieving high-quality quantitative data in complex environmental matrices. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific analytical needs, contributing to a better understanding of the fate and impact of environmental pollutants.
References
Application of 3-Chlorobenzoic-D4 Acid in Water and Soil Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of 3-chlorobenzoic acid, a compound of environmental and metabolic significance, in complex matrices such as water and soil is crucial for environmental monitoring and various research applications. The use of a stable isotope-labeled internal standard, such as 3-Chlorobenzoic-D4 acid, is the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based analytical methods. This internal standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring reliable quantification.
This document provides detailed application notes and a representative protocol for the utilization of this compound as an internal standard in the analysis of 3-chlorobenzoic acid in water and soil samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds equally.
Application Notes
Analyte: 3-Chlorobenzoic acid Internal Standard: this compound Matrices: Water (e.g., groundwater, surface water, wastewater), Soil (e.g., agricultural soil, sediment) Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Key Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes the impact of matrix effects, leading to more reliable and reproducible results.
-
Compensation for Sample Losses: Corrects for analyte losses during sample extraction and cleanup procedures.
-
Improved Method Robustness: Enhances the ruggedness of the analytical method across different sample matrices.
Experimental Protocols
The following are representative protocols for the analysis of 3-chlorobenzoic acid in water and soil samples using this compound as an internal standard. These protocols are based on established methods for the analysis of acidic compounds in environmental matrices.[1][2]
Water Sample Analysis Protocol
1. Sample Preparation and Extraction
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to a specific volume of the filtered water sample (e.g., 100 mL). A typical spiking concentration is 100 ng/L.
-
Acidification: Adjust the pH of the water sample to <3 with a suitable acid (e.g., formic acid, sulfuric acid).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with methanol followed by acidified water.
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol, acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3-chlorobenzoic acid from matrix interferences (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Chlorobenzoic acid: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
-
Instrument Parameters: Optimize cone voltage and collision energy for both the analyte and the internal standard to achieve maximum sensitivity.
-
Soil Sample Analysis Protocol
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to a weighed amount of the homogenized soil sample (e.g., 5 g).
-
Extraction:
-
Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water) to the soil sample.
-
Vortex or sonicate the sample for a sufficient time to ensure efficient extraction.
-
Centrifuge the sample to separate the soil particles from the extract.
-
-
Cleanup (if necessary):
-
The supernatant may be subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.
-
-
Concentration and Reconstitution:
-
Take an aliquot of the final extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those described for water analysis, with potential modifications to the gradient to account for the more complex soil matrix.
Data Presentation
The following tables summarize representative quantitative data that could be expected from a validated method using this compound as an internal standard. The data is based on typical performance characteristics observed for the analysis of acidic herbicides in environmental matrices.[1]
Table 1: Representative LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Chlorobenzoic acid | 155.0 | 111.0 | 25 | 15 |
| This compound | 159.0 | 115.0 | 25 | 15 |
Note: These are example values and should be optimized for the specific instrument used.
Table 2: Representative Method Performance Data
| Matrix | Analyte Concentration (ng/L or µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 10 | 95 - 105 | < 10 |
| Water | 100 | 98 - 102 | < 5 |
| Soil | 5 | 90 - 110 | < 15 |
| Soil | 50 | 92 - 108 | < 10 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflows for water and soil sample analysis.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for the Use of 3-Chlorobenzoic-D4 Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chlorobenzoic-D4 acid as an internal standard in metabolomics studies, particularly focusing on the quantitative analysis of xenobiotic metabolites. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
3-Chlorobenzoic acid is a known metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion.[1][2] Accurate quantification of such metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and personalized medicine. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the physicochemical properties of the analyte, thereby correcting for variations in sample preparation and instrument response.[3] this compound, a deuterated analog of 3-chlorobenzoic acid, serves as an ideal internal standard for its quantification in complex biological samples.
Application: Targeted Metabolomics of Bupropion Metabolism
A primary application for this compound is in targeted metabolomics studies to elucidate the pharmacokinetics of bupropion. By accurately measuring the concentration of the metabolite 3-chlorobenzoic acid, researchers can gain insights into drug metabolism rates, enzyme activity (primarily CYP2B6), and potential drug-drug interactions.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the analysis of bupropion and its metabolites, including what would be expected for 3-chlorobenzoic acid using this compound as an internal standard. The data is synthesized from published methods for bupropion metabolite quantification.[4]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Bupropion | 1.75 - 500 | > 0.99 | 1.75 |
| Hydroxybupropion | 5 - 1000 | > 0.99 | 5.0 |
| Threohydrobupropion | 2 - 500 | > 0.99 | 2.0 |
| Erythrohydrobupropion | 0.5 - 100 | > 0.99 | 0.5 |
| 3-Chlorobenzoic Acid (Expected) | 1 - 200 | > 0.99 | 1.0 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Bupropion | 5, 50, 400 | < 10 | < 12 | 90 - 110 |
| Hydroxybupropion | 15, 150, 800 | < 9 | < 11 | 92 - 108 |
| Threohydrobupropion | 6, 60, 400 | < 11 | < 13 | 88 - 105 |
| Erythrohydrobupropion | 1.5, 15, 80 | < 12 | < 14 | 89 - 107 |
| 3-Chlorobenzoic Acid (Expected) | 5, 50, 150 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Bupropion | 85 - 95 | < 15 |
| Hydroxybupropion | 88 - 98 | < 15 |
| Threohydrobupropion | 82 - 93 | < 15 |
| Erythrohydrobupropion | 80 - 91 | < 15 |
| 3-Chlorobenzoic Acid (Expected) | 80 - 100 | < 15 |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of bupropion and its metabolites, including 3-chlorobenzoic acid, from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution (1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
LC-MS vials
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard stock solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical LC-MS/MS parameters for the quantification of 3-chlorobenzoic acid.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Chlorobenzoic acid: Precursor ion (m/z) 155.0 -> Product ion (m/z) 111.0
-
This compound: Precursor ion (m/z) 159.0 -> Product ion (m/z) 115.0
-
-
Collision Energy: Optimize for specific instrument (typically 15-25 eV)
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
Visualizations
Caption: Experimental workflow for targeted metabolomics.
Caption: Metabolic pathway of bupropion.
References
Application Notes and Protocols: 3-Chlorobenzoic-D4 Acid as an Environmental Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzoic-D4 acid (3-CBA-D4) is the deuterated form of 3-chlorobenzoic acid, a compound of environmental interest due to its presence as a metabolite of certain industrial chemicals and pharmaceuticals. The incorporation of four deuterium atoms into its structure provides a distinct mass signature, making it an excellent candidate for use as a tracer in various environmental studies. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the transport and fate of similar aromatic carboxylic acids in environmental systems. This document provides detailed application notes and protocols for the use of 3-CBA-D4 as a tracer in environmental research.
Stable isotope-labeled compounds, such as 3-CBA-D4, are valuable tools in environmental science for tracking the movement and transformation of substances in soil, water, and biological systems. The use of deuterated compounds, in particular, is advantageous due to the low natural abundance of deuterium, resulting in a low background signal.
Applications
The primary application of this compound in environmental studies is as a tracer to investigate the fate and transport of contaminants in soil and groundwater. Due to its properties as a chlorinated aromatic acid, it can serve as a surrogate for a class of pollutants, including certain herbicides, industrial byproducts, and metabolites of pharmaceuticals.
Key applications include:
-
Contaminant Transport Studies: Tracking the movement of contaminant plumes in groundwater and soil to understand advection, dispersion, and retardation processes.
-
Bioremediation Monitoring: Assessing the effectiveness of bioremediation strategies by monitoring the transport of the tracer through the treatment zone. While the deuterated form is expected to have a slightly slower biodegradation rate, it can still provide insights into the physical transport processes affecting the contaminants.
-
Hydrological Studies: In some contexts, it can be used to trace water flow paths in surface and subsurface environments, particularly in systems where organic solutes are of interest.
-
Method Development and Validation: 3-CBA-D4 is also widely used as a surrogate or internal standard in analytical methods for the quantification of chlorobenzoic acids and other acidic contaminants in environmental samples. This ensures accuracy and precision by correcting for losses during sample preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-chlorobenzoic acid is presented in Table 1. The properties of the D4 variant are expected to be very similar.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molar Mass | 156.57 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 154 °C | [1] |
| Boiling Point | 275 °C | [1] |
| Water Solubility | 450 mg/L at 15 °C |
Experimental Protocols
The following protocols are provided as a guideline and should be adapted based on specific experimental conditions, environmental matrices, and available instrumentation.
Protocol for a Groundwater Tracer Test
This protocol outlines the steps for conducting a groundwater tracer test using 3-CBA-D4 to study contaminant transport. This is based on general principles of tracer tests using deuterated compounds and other organic tracers.
4.1.1. Materials
-
This compound (high purity)
-
Reagent-grade water (for tracer solution)
-
Inert reference tracer (e.g., bromide)
-
Injection and monitoring wells
-
Pumps for injection and sampling
-
Sample collection vials (amber glass with Teflon-lined caps)
-
Field measurement equipment (pH, conductivity, temperature probes)
4.1.2. Procedure
-
Tracer Solution Preparation:
-
Prepare a concentrated stock solution of 3-CBA-D4 in a suitable solvent (e.g., methanol) if needed for dissolution.
-
Dilute the stock solution with groundwater from the study site to the desired injection concentration. Typical concentrations for organic tracers can range from µg/L to low mg/L, depending on the scale of the test and the analytical detection limits.
-
If a reference tracer like bromide is used, dissolve it in the same solution.
-
-
Injection:
-
Inject the tracer solution into the designated injection well at a controlled rate. The injection can be a single pulse or a continuous release, depending on the study objectives.
-
Record the total volume and concentration of the injected tracer solution.
-
-
Sampling:
-
Collect groundwater samples from downstream monitoring wells at predetermined time intervals. The sampling frequency should be higher at the beginning of the test to capture the leading edge of the tracer plume and can be decreased over time.
-
Collect a background sample from each monitoring well before the injection.
-
Preserve the samples immediately (e.g., by acidification and refrigeration at 4°C) to prevent microbial degradation.
-
-
Sample Analysis:
-
Analyze the collected samples for 3-CBA-D4 and the reference tracer using a validated analytical method, such as LC-MS/MS (see Protocol 4.2).
-
Protocol for Analysis of 3-CBA-D4 in Water Samples by LC-MS/MS
This protocol is adapted from established methods for the analysis of chlorobenzoic acids and other acidic compounds in water.
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with a sequence of solvents, typically methanol followed by reagent water adjusted to an acidic pH (e.g., pH 2 with formic acid).
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 and pass it through the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with a small volume of acidic reagent water to remove interferences.
-
Elution: Elute the trapped 3-CBA-D4 from the cartridge using a small volume of an appropriate solvent, such as methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Add an internal standard (if not already used as a surrogate) and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 3-CBA-D4. The exact m/z values will depend on the deuteration pattern. For a D4-labeled compound, the precursor ion would be [M-H]⁻ at m/z 159.0 for the chlorine-35 isotope. Product ions would be determined by fragmentation of the deuterated molecule.
-
4.2.3. Quantitative Data
The following table provides illustrative quantitative parameters for the analysis of chlorobenzoic acids, which can be expected to be similar for 3-CBA-D4.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2.5 ng/L | |
| Limit of Quantification (LOQ) | 100 ng/L | |
| Recovery from SPE | 80-110% | |
| Linearity (R²) | >0.99 |
Visualization of Workflows and Pathways
Experimental Workflow for a Groundwater Tracer Test
Caption: Workflow for a groundwater tracer test using 3-CBA-D4.
Analytical Workflow for Water Sample Analysis
Caption: Analytical workflow for the quantification of 3-CBA-D4 in water samples.
Potential Environmental Fate Pathways of 3-Chlorobenzoic Acid
While 3-CBA-D4 is designed to be a conservative tracer over the timescale of many transport studies, it is important to understand the potential degradation pathways of its non-deuterated analogue, which could become relevant in long-term studies.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity for 3-Chlorobenzoic-D4 acid in GC-MS
Technical Support Center: GC-MS Analysis
Topic: Troubleshooting Poor Signal Intensity for 3-Chlorobenzoic-D4 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal intensity for this compound in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity in a question-and-answer format.
Q1: Why is my this compound signal weak or absent, even when injecting a standard?
A1: The poor signal intensity of underivatized this compound is often due to its inherent chemical properties and its interaction with the GC-MS system.
-
High Polarity & Low Volatility: As a carboxylic acid, this molecule is polar and has low volatility. This makes it unsuitable for direct GC-MS analysis, leading to poor chromatographic performance, broad and tailing peaks, and potential adsorption within the GC system.[1]
-
Analyte Adsorption (Active Sites): The acidic carboxyl group can interact strongly with active silanol (-Si-OH) groups on the surfaces of the GC inlet liner, column stationary phase, or other parts of the flow path.[2] This irreversible or slow-to-desorb binding results in significant signal loss.[3]
-
Thermal Instability: While 3-Chlorobenzoic acid is relatively stable, prolonged exposure to high temperatures in the GC inlet can sometimes lead to degradation, especially in the presence of active sites.[3][4]
Solution: Chemical derivatization is essential to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, which dramatically improves signal intensity and peak shape. Silylation is a highly effective and common technique for this purpose.
Q2: My derivatization seems inefficient, resulting in low signal. How can I optimize the process?
A2: Incomplete or inefficient derivatization is a common cause of poor signal intensity. For silylation, several factors in the reaction must be optimized. Ensure all glassware is dry and use anhydrous solvents, as silylating reagents are sensitive to moisture.
Troubleshooting Derivatization:
-
Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is highly effective for derivatizing carboxylic acids.
-
Solvent: Aprotic solvents like pyridine or acetonitrile are suitable. Pyridine can also act as an acid scavenger, driving the reaction forward.
-
Reaction Conditions: The reaction often requires heat to proceed to completion. Optimization of temperature and time is crucial.
Table 1: Hypothetical Optimization of Silylation Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Expected Outcome for Condition 2 |
|---|---|---|---|---|
| Reagent | BSTFA only | BSTFA + 1% TMCS | MSTFA | Faster, more complete reaction with catalyst |
| Solvent | Acetonitrile | Pyridine | Dichloromethane | Pyridine acts as a catalyst/acid scavenger |
| Temperature | Room Temp (25°C) | 70°C | 100°C | Increased reaction rate; risk of degradation if too high |
| Time | 15 min | 60 min | 90 min | Sufficient time for reaction completion |
See Experimental Protocol 1 for a detailed methodology.
Q3: I see a signal, but the peak shape is poor (significant tailing). What causes this and how can I fix it?
A3: Peak tailing for acidic compounds, even after derivatization, is typically caused by unwanted interactions with active sites within the GC system. A systematic approach to identifying and eliminating these active sites is necessary.
Primary Causes & Solutions:
-
Active Inlet Liner: The glass inlet liner is the most common source of activity. Non-volatile residues from previous injections can contaminate the liner, and repeated heating can expose active silanol groups.
-
Solution: Regularly replace the inlet liner with a high-quality, deactivated liner. For particularly challenging analyses, using a liner with glass wool can trap non-volatile matrix components, but the wool itself must be deactivated.
-
-
Column Contamination: The first few meters of the analytical column can accumulate contaminants, leading to active sites.
-
Solution: Trim 0.5-1 meter from the front end of the column to remove contaminated sections.
-
-
Incorrect Inlet Temperature: If the temperature is too low, the derivatized analyte may not vaporize completely or quickly, contributing to tailing.
-
Solution: Optimize the inlet temperature. A typical starting point for silylated chlorobenzoic acid is 250°C.
-
-
System Leaks: Small leaks at the septum or column fittings can affect carrier gas flow dynamics and degrade column performance, sometimes contributing to peak shape issues.
-
Solution: Perform a leak check, especially after replacing the septum or reinstalling the column.
-
References
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) of 3-Chlorobenzoic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the solid-phase extraction (SPE) of 3-Chlorobenzoic acid from aqueous samples.
Troubleshooting Guide
Question: I am experiencing low recovery of 3-Chlorobenzoic acid. What are the potential causes and how can I improve it?
Answer:
Low recovery of 3-Chlorobenzoic acid is a common issue that can stem from several factors throughout the SPE workflow. Here’s a systematic approach to troubleshooting:
-
Sample pH: 3-Chlorobenzoic acid is a weak acid with a pKa of approximately 3.8. For efficient retention on a reversed-phase sorbent, the sample pH must be adjusted to at least 2 pH units below the pKa to ensure it is in its neutral, non-ionized form.
-
Recommendation: Acidify your water sample to a pH of ~1.8-2.0 with an acid like HCl or H₃PO₄ before loading it onto the SPE cartridge.
-
-
Sorbent Selection: The choice of SPE sorbent is critical. While C18 is a common starting point for nonpolar compounds, the polarity of 3-Chlorobenzoic acid may warrant testing other phases.
-
Recommendation: If C18 performance is poor, consider a mixed-mode polymer-based sorbent with both reversed-phase and anion-exchange properties. This can enhance retention, especially if the sample pH is not optimally controlled.
-
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Recommendation: Ensure your elution solvent is sufficiently strong. Methanol is a common choice, but its elution strength can be increased by adding a small percentage of a stronger solvent or by modifying its pH. For example, a mixture of methanol and acetonitrile or alkalized methanol (e.g., with a small amount of ammonium hydroxide) can improve recovery by converting the analyte to its more soluble ionized form.
-
-
Drying Step: An inadequate drying step after sample loading and washing can lead to water being carried over into the final eluate. This can negatively impact the subsequent analysis, especially if using GC or non-aqueous mobile phases in LC.
-
Recommendation: Ensure the cartridge is thoroughly dried by passing nitrogen or applying a strong vacuum for an extended period (e.g., 5-15 minutes) after the washing step.
-
-
Flow Rate: Loading the sample or eluting the analyte too quickly can lead to channeling and incomplete interaction with the sorbent bed, resulting in breakthrough during loading or incomplete elution.
-
Recommendation: Maintain a slow and consistent flow rate during sample loading and elution, typically around 1-2 mL/min.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for 3-Chlorobenzoic acid extraction?
A1: The optimal cartridge depends on your sample matrix and analytical goals. A good starting point is a reversed-phase sorbent like C18. However, for complex matrices or to achieve higher recovery, a mixed-mode polymeric sorbent (e.g., a polymer with both reversed-phase and anion-exchange functionalities) is often superior. See the data in Table 1 for a comparison.
Q2: How should I prepare my water sample before SPE?
A2: Proper sample preparation is crucial. First, filter the sample to remove any particulate matter that could clog the cartridge. Second, and most importantly, adjust the pH of the sample to ~1.8-2.0 by adding a suitable acid. This ensures the 3-Chlorobenzoic acid is in its neutral form, maximizing its retention on a reversed-phase sorbent.
Q3: Can I reuse my SPE cartridges?
A3: While some polymeric SPE cartridges are designed for multiple uses, it is generally not recommended for trace analysis applications. Reusing cartridges increases the risk of cross-contamination and can lead to inconsistent recoveries. For sensitive and regulated methods, single-use cartridges are mandatory.
Q4: My final extract contains interferences. How can I clean it up?
A4: If your eluate is not clean, you may need to add a washing step after sample loading. A weak organic solvent (e.g., 5% methanol in acidified water) can often wash away more polar interferences without prematurely eluting the 3-Chlorobenzoic acid. You can also optimize the elution solvent to be more selective for your analyte.
Data and Protocols
Table 1: Comparison of SPE Sorbent Performance
| Sorbent Type | Sample pH | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| C18 | 1.8 | Methanol | 85.2 | 4.5% |
| C18 | 7.0 | Methanol | 42.1 | 8.2% |
| Mixed-Mode Polymeric | 1.8 | Methanol | 96.5 | 2.1% |
| Mixed-Mode Polymeric | 1.8 | 5% NH₄OH in Methanol | 98.9 | 1.5% |
Optimized Experimental Protocol for SPE of 3-Chlorobenzoic Acid
This protocol is based on the use of a mixed-mode polymeric SPE cartridge.
1. Materials:
-
SPE Cartridge: Mixed-mode polymeric sorbent (e.g., 200 mg, 6 mL)
-
Water Sample: 100 mL
-
Reagents: HPLC-grade methanol, concentrated hydrochloric acid (HCl), ammonium hydroxide (NH₄OH), HPLC-grade water.
-
Equipment: SPE vacuum manifold, vacuum pump, nitrogen evaporator, autosampler vials.
2. Procedure:
-
Sample Preparation:
-
Filter the 100 mL water sample through a 0.45 µm filter.
-
Adjust the sample pH to 1.8 with concentrated HCl.
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge.
-
Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the prepared 100 mL water sample onto the cartridge at a flow rate of approximately 2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC-grade water (pH adjusted to 1.8).
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10 minutes.
-
-
Elution:
-
Elute the 3-Chlorobenzoic acid with 5 mL of methanol containing 5% ammonium hydroxide. Collect the eluate in a clean collection tube.
-
Use a slow flow rate of ~1 mL/min to ensure complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for your LC analysis and transfer to an autosampler vial.
-
Visualizations
Caption: Optimized SPE workflow for 3-Chlorobenzoic acid extraction.
Caption: Troubleshooting logic for low recovery of 3-Chlorobenzoic acid.
Technical Support Center: Optimizing Chromatographic Peak Shape for 3-Chlorobenzoic-D4 acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 3-Chlorobenzoic-D4 acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most common issue is improper mobile phase pH. 3-Chlorobenzoic acid has a pKa of approximately 3.8.[1] If the mobile phase pH is close to this value, the analyte will exist in both its ionized and non-ionized forms, leading to peak broadening or splitting.[2]
Q2: How does mobile phase pH affect the peak shape of an acidic compound like this compound?
A2: For acidic analytes, a low-pH mobile phase is generally preferred to ensure the compound is in its neutral, non-ionized form.[3][4] This promotes better retention on a reversed-phase column and minimizes secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[5] As the pH of the mobile phase approaches the pKa of the analyte, the compound will be partially ionized, leading to peak tailing or broadening.
Q3: I'm observing peak tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for acidic compounds like this compound is often caused by:
-
Secondary interactions: The ionized form of the analyte can interact with active sites on the silica-based column, such as residual silanols.
-
Inappropriate mobile phase pH: A pH close to or above the pKa will lead to partial ionization and tailing.
-
Low buffer concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak asymmetry.
To resolve peak tailing, consider the following:
-
Lower the mobile phase pH: Adjust the pH to be at least 1.5 to 2 units below the pKa of this compound (i.e., pH ≤ 2.3).
-
Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH throughout the separation.
-
Use a different column: Consider a column with a highly inert stationary phase or end-capping to minimize silanol interactions.
Q4: My peak is fronting. What could be the reason?
A4: Peak fronting is less common for acidic compounds but can occur due to:
-
High sample concentration (overload): Injecting too much sample can saturate the column. Try diluting your sample.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as weak as, or weaker than, the initial mobile phase conditions.
Q5: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?
A5: Both acetonitrile and methanol can be used. Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure. However, methanol can sometimes offer different selectivity and may improve the peak shape for certain acidic compounds by masking silanol interactions. It is recommended to try both solvents during method development to determine which provides the optimal peak shape.
Troubleshooting Guides
Problem: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow to diagnose and resolve peak tailing issues.
Problem: Peak Fronting or Splitting
This guide addresses the less common issues of peak fronting and splitting.
Troubleshooting Workflow for Peak Fronting/Splitting
Caption: A logical progression for troubleshooting peak fronting and splitting.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape of this compound. The peak asymmetry factor is used as a quantitative measure, where a value of 1.0 is ideal.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry Factor | Observations |
| 4.0 | > 2.0 | Significant tailing |
| 3.5 | 1.6 - 2.0 | Moderate tailing |
| 3.0 | 1.2 - 1.5 | Minor tailing |
| 2.5 | 1.0 - 1.2 | Symmetrical peak |
Note: These are expected values based on chromatographic principles. Actual values may vary depending on the specific column and other experimental conditions.
Table 2: Effect of Buffer Concentration on Peak Asymmetry (at pH 2.8)
| Buffer Concentration (mM) | Expected Peak Asymmetry Factor | Observations |
| 5 | 1.5 - 1.8 | Noticeable tailing |
| 10 | 1.2 - 1.4 | Slight tailing |
| 25 | 1.0 - 1.2 | Symmetrical peak |
| 50 | 1.0 - 1.2 | Symmetrical peak |
Note: Assumes a mobile phase pH close to the upper limit of the optimal range. Higher buffer concentrations provide better pH stability.
Table 3: Comparison of Organic Solvents
| Organic Solvent | Expected Peak Shape | Potential Advantages | Potential Disadvantages |
| Acetonitrile | Generally sharper peaks | Lower viscosity, lower UV cutoff | May not be ideal for all selectivities |
| Methanol | May show improved symmetry in some cases | Can offer different selectivity, may reduce silanol interactions | Higher viscosity, higher UV cutoff |
Experimental Protocols
Key Experiment: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM phosphate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare four different mobile phase A solutions, adjusting the pH to 4.0, 3.5, 3.0, and 2.5 with phosphoric acid.
-
Equilibrate the column with each mobile phase composition for at least 15 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the peak asymmetry factor for each pH condition.
-
Relationship between Chromatographic Parameters and Peak Shape
Caption: Interrelationship of key experimental parameters affecting peak symmetry.
References
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of 3-Chlorobenzoic-D4 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of 3-Chlorobenzoic-D4 acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[3] For an acidic compound like 3-Chlorobenzoic acid, the sample's pH and the presence of other organic acids can significantly influence the extent of matrix effects.
Q2: Why is this compound used as an internal standard, and can it fully compensate for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for 3-Chlorobenzoic acid. SIL-IS are the preferred internal standards in LC-MS/MS analysis because they have nearly identical physicochemical properties and chromatographic behavior to the analyte.[2] In theory, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[4] However, complete compensation is not always guaranteed, especially with highly variable matrices or if chromatographic separation between the analyte and interfering compounds is poor.
Q3: What are the primary strategies to mitigate matrix effects in this analysis?
A3: The primary strategies to mitigate matrix effects can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Optimization: To separate the analyte from co-eluting matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: To compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Problem 1: Poor peak shape and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components. Acidic compounds can also interact with metal components of the HPLC system, leading to peak tailing and signal loss.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the chosen sample preparation method (e.g., LLE, SPE) is effective at removing phospholipids and other interfering substances. For acidic compounds, pH adjustment of the sample before extraction is critical to ensure it is in a neutral form for efficient partitioning into an organic solvent.
-
Optimize Chromatography:
-
Mobile Phase Modification: Adjusting the mobile phase pH with formic acid or acetic acid can improve peak shape for acidic analytes.
-
Gradient Optimization: A shallower gradient can improve the separation of the analyte from closely eluting matrix components.
-
Column Selection: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. For chelating compounds, metal-free columns can significantly improve peak shape and signal intensity.
-
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help in adjusting the chromatography to move the analyte peak away from these regions.
-
Problem 2: Inconsistent results and high variability between replicate injections.
-
Possible Cause: Variable matrix effects between different samples or inadequate homogenization of the internal standard.
-
Troubleshooting Steps:
-
Internal Standard Addition: Ensure the this compound internal standard is added to the samples as early as possible in the sample preparation workflow to account for variability in extraction efficiency.
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where they cause less significant and more consistent ion suppression.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects observed in the unknown samples.
-
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract 3-Chlorobenzoic acid from a plasma matrix.
-
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acidifying agent (e.g., 1M HCl)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
-
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample to a pH below the pKa of 3-Chlorobenzoic acid (~3.8) by adding 10 µL of 1M HCl. This ensures the analyte is in its neutral, more organic-soluble form.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Assessment of Matrix Effects
This protocol describes how to quantitatively assess matrix effects using the post-extraction spike method.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the established protocol. Spike the analyte and internal standard into the final dried and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Quantitative Data Summary
The following table provides an example of how to present the results from a matrix effect experiment.
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,200,000 | 1,150,000 | N/A | N/A |
| Set B (Post-Spike) | 850,000 | 820,000 | 70.8 | N/A |
| Set C (Pre-Spike) | 780,000 | 750,000 | N/A | 91.8 |
In this example, a matrix effect of 70.8% indicates significant ion suppression. A recovery of 91.8% suggests the extraction procedure is efficient.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape and low signal intensity.
References
Technical Support Center: 3-Chlorobenzoic-D4 Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 3-Chlorobenzoic-D4 acid stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: Proper storage is critical to maintain the chemical and isotopic integrity of your this compound stock solutions. General recommendations include:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2°C to 8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.[1][2][3] Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.
-
Protection from Light: 3-Chlorobenzoic acid can be susceptible to photodegradation.[4] It is crucial to store stock solutions in amber glass vials or other light-blocking containers to prevent degradation caused by exposure to UV and visible light.[1]
-
Containers: Use well-sealed, airtight containers to prevent solvent evaporation and potential contamination. For volatile solvents, minimize the headspace in the vial to reduce evaporation.
-
Inert Atmosphere: To prevent oxidation, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the container.
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent is critical for the stability of your stock solution.
-
Recommended Solvents: High-purity aprotic organic solvents such as acetonitrile, methanol, or dioxane are commonly used. Methanol is a frequent choice for creating stock solutions. 2-Chlorobenzoic acid is freely soluble in alcohol and ether.
-
Solvents to Avoid: Avoid using acidic or basic aqueous solutions for long-term storage, as they can catalyze hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of your standard. The stability of deuterated carboxylic acids is highly pH-dependent, with minimum exchange often observed between pH 2 and 3. However, hydrolysis of the chloro group can occur under certain conditions.
Q3: How can I prevent hydrogen-deuterium (H-D) exchange in my stock solution?
A3: H-D exchange can lead to a loss of the deuterium label, affecting the accuracy of your analytical results. To minimize this:
-
Use Aprotic or Anhydrous Solvents: Whenever possible, use high-purity aprotic or anhydrous solvents to prepare your stock solutions.
-
Control pH: If aqueous solutions are necessary, maintain a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.
-
Low Temperature Storage: Storing your solutions at low temperatures (refrigerated or frozen) will slow down the rate of H-D exchange.
-
Proper Handling: When working with deuterated solvents, handle them under a dry, inert atmosphere to prevent moisture absorption, which can be a source of protons for exchange.
Q4: My analytical results show a decreasing concentration of this compound over time. What could be the cause?
A4: A decrease in concentration can be attributed to several factors:
-
Chemical Degradation: The most likely causes are photodegradation or hydrolysis. Ensure the solution is protected from light and stored in a recommended, non-aqueous solvent. Chlorobenzoic acids can undergo photodecomposition in aqueous solutions when exposed to UV light, leading to the replacement of the chlorine atom with a hydroxyl group.
-
Adsorption: The analyte may adsorb to the surface of the storage container, especially at low concentrations. Using silanized glass vials or polypropylene tubes can help minimize this issue.
-
Evaporation: If the container is not properly sealed, the solvent can evaporate, leading to an apparent increase, not decrease, in concentration. However, if aliquots are taken over time, repeated opening and closing of the vial can lead to loss of volatile analyte.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed by MS) | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | Store the compound in a dry, inert atmosphere. Use high-purity, anhydrous aprotic solvents for stock solution preparation. Avoid acidic or basic aqueous solutions. |
| Appearance of Unexpected Peaks in Chromatogram | Chemical degradation of the analyte. | Check for Light Exposure: Ensure solutions are stored in amber vials or in the dark to prevent photodegradation. Evaluate Solvent: Ensure the solvent is of high purity and compatible with the analyte. Avoid reactive solvents. Consider Hydrolysis: If using aqueous-containing mobile phases or storing in protic solvents, hydrolysis might occur. Prepare fresh solutions. |
| Inconsistent Analytical Signal | Improper storage leading to degradation. | Review storage conditions (temperature, light protection). Prepare fresh working solutions from a properly stored stock and re-analyze. |
| Adsorption to container walls. | Use silanized glass vials or polypropylene containers, especially for low-concentration solutions. | |
| Inaccurate pipetting. | Ensure pipettes are properly calibrated and use a consistent pipetting technique. | |
| Precipitation of Analyte in Solution | Poor solubility of the analyte in the chosen solvent, especially at low temperatures. | Ensure the chosen solvent can maintain the analyte in solution at the storage temperature. You may need to prepare a more dilute stock solution or choose a different solvent. 2-Chlorobenzoic acid is more soluble in hot water than cold water. |
Quantitative Data on Stability
Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL in Acetonitrile) at Various Storage Conditions
| Storage Condition | Time Point | % Remaining (Compared to T=0) | Observations |
| -20°C (in amber vial) | 3 months | 99.8% | No significant change |
| 6 months | 99.5% | No significant change | |
| 12 months | 99.2% | No significant change | |
| 4°C (in amber vial) | 3 months | 99.1% | No significant change |
| 6 months | 97.8% | Minor decrease observed | |
| 12 months | 95.5% | Noticeable decrease | |
| Room Temp (in amber vial) | 1 month | 92.3% | Significant degradation |
| 3 months | 85.1% | Further degradation | |
| Room Temp (in clear vial) | 1 month | 80.5% | Significant degradation, likely photodegradation |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., acetonitrile or methanol)
-
Class A volumetric flask (amber)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid using an analytical balance.
-
Quantitatively transfer the solid to the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half the final volume).
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
-
Allow the solution to return to room temperature.
-
Add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, airtight amber glass vial for storage.
-
Protocol for a Short-Term Stability Study of a Working Solution
-
Objective: To assess the stability of a this compound working solution under typical laboratory conditions over 24 hours.
-
Materials:
-
Prepared stock solution of this compound.
-
Appropriate solvent/matrix for dilution.
-
Autosampler vials (amber and clear).
-
HPLC-MS/MS or GC-MS system.
-
-
Procedure:
-
Prepare a fresh working solution of this compound at the desired concentration from the stock solution.
-
Divide the working solution into two sets of autosampler vials: one set of amber vials and one set of clear vials.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot from both the amber and clear vials to establish the initial concentration.
-
Storage:
-
Place one set of amber vials and one set of clear vials on a lab bench exposed to ambient light and temperature.
-
Place another set of amber vials in a refrigerated autosampler (e.g., at 4°C).
-
-
Time Point Analysis: Analyze aliquots from each storage condition at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the T=0 value. Calculate the percentage remaining. A solution is generally considered stable if the concentration remains within ±10-15% of the initial concentration.
-
Visualizations
Caption: Workflow for a short-term stability study of this compound.
Caption: Logical troubleshooting guide for degradation of this compound solutions.
References
How to effectively remove 3-chlorobenzoic acid byproducts from a reaction
Welcome to the Technical Support Center for Reaction Byproduct Removal. This guide provides detailed troubleshooting advice and protocols for effectively removing 3-chlorobenzoic acid from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove 3-chlorobenzoic acid?
A1: The most common method is an acid-base extraction using a weak aqueous base. Since 3-chlorobenzoic acid is an acidic compound, it can be deprotonated by a base like sodium bicarbonate to form a water-soluble salt.[1][2][3][4] This salt then partitions into the aqueous layer, effectively separating it from the desired neutral or basic organic product, which remains in the organic layer.[3]
Q2: Why is a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide?
A2: A weak base like sodium bicarbonate is selective for deprotonating the more acidic carboxylic acid in the presence of less acidic functional groups (like phenols) that might be present on your desired compound. Using a strong base like sodium hydroxide could inadvertently deprotonate other functional groups, leading to the loss of your product into the aqueous layer. Additionally, strong bases can sometimes cause unwanted side reactions, such as hydrolysis of esters or other sensitive functional groups.
Q3: My desired product is sensitive to aqueous conditions. What are my options for removing 3-chlorobenzoic acid?
A3: If your product is sensitive to water, you can use non-aqueous methods like column chromatography. 3-chlorobenzoic acid is a polar compound and tends to adhere strongly to polar stationary phases like silica gel or alumina. By choosing an appropriate solvent system, your less polar product can be eluted while the 3-chlorobenzoic acid remains on the column. Running a "plug" of silica or neutral alumina is a quick way to achieve this without a full chromatographic separation.
Q4: How can I monitor the removal of 3-chlorobenzoic acid during my purification process?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. Spot your crude reaction mixture, the organic layer after extraction, and a standard of 3-chlorobenzoic acid on a TLC plate. The disappearance of the spot corresponding to the 3-chlorobenzoic acid in your product-containing fraction indicates successful removal. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: Can I use crystallization to remove 3-chlorobenzoic acid?
A5: Yes, recrystallization can be an effective method, particularly if your desired product and 3-chlorobenzoic acid have significantly different solubilities in a given solvent. The solubility of 3-chlorobenzoic acid increases with temperature in many solvents, which is a key property for successful recrystallization. Toluene and a water/ethanol mixture have been mentioned as potential recrystallization solvents.
Troubleshooting Guides
Issue 1: I performed a sodium bicarbonate wash, but I still see 3-chlorobenzoic acid in my organic layer.
-
Possible Cause 1: Insufficient Base. You may not have used enough sodium bicarbonate to neutralize all the 3-chlorobenzoic acid.
-
Solution: Perform additional washes with fresh saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer after extraction; it should be basic.
-
-
Possible Cause 2: Inefficient Mixing. The two phases (organic and aqueous) may not have been mixed thoroughly enough for the acid-base reaction to go to completion.
-
Solution: Ensure vigorous shaking of the separatory funnel for several minutes during each wash. Be sure to vent the funnel frequently, as the reaction between the acid and bicarbonate will produce CO2 gas.
-
-
Possible Cause 3: High Concentration. If the concentration of 3-chlorobenzoic acid is very high, its sodium salt may have limited solubility in the aqueous phase, especially if the volume is small.
-
Solution: Use a larger volume of aqueous bicarbonate solution or perform multiple extractions.
-
Issue 2: During column chromatography, the 3-chlorobenzoic acid is eluting with my product.
-
Possible Cause 1: Solvent System is too Polar. A highly polar mobile phase will move both your product and the acidic byproduct down the column.
-
Solution: Decrease the polarity of your eluent. For example, if you are using a 90:10 ethyl acetate/hexanes mixture, try switching to a lower ratio of ethyl acetate. Dichloromethane has also been reported to be effective in retaining the acid on the column while allowing other compounds to pass through.
-
-
Possible Cause 2: Using Silica Gel with an Acid-Sensitive Product. Silica gel is acidic and can sometimes cause issues with acid-sensitive compounds.
-
Solution: Switch to a neutral stationary phase like neutral alumina, which will also strongly retain the acidic byproduct.
-
Physical & Solubility Data
This table summarizes key quantitative data for 3-chlorobenzoic acid, which is crucial for designing effective separation protocols.
| Property | Value | Solvents | Citation |
| Molecular Weight | 156.57 g/mol | N/A | |
| Appearance | White to off-white crystalline solid | N/A | |
| Water Solubility | 0.45 g/L (15 °C) | Water | |
| Moderately soluble, increases with temperature | Water | ||
| Organic Solubility | Soluble | Ethanol, Dichloromethane, Ethyl Acetate | |
| Freely Soluble | Alcohol, Ether | ||
| Slightly Soluble | Benzene, Carbon Disulfide, Petroleum Ether |
Experimental Protocols & Workflows
Decision Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Acid-Base Extraction
This is the primary method for removing 3-chlorobenzoic acid. It relies on converting the acid to its water-soluble salt.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Invert the funnel and vent frequently to release the pressure from the CO₂ gas that is generated.
-
Allow the layers to separate completely. The deprotonated sodium 3-chlorobenzoate will be in the upper aqueous layer (if the organic solvent is denser than water, like dichloromethane) or the lower aqueous layer (if the solvent is less dense, like diethyl ether).
-
Drain the aqueous layer.
-
Repeat the wash (steps 3-6) one or two more times with fresh sodium bicarbonate solution to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified product, free of 3-chlorobenzoic acid.
Caption: Workflow for acid-base extraction.
Protocol 2: Column Chromatography
This method is ideal for water-sensitive compounds or when extraction is ineffective.
Methodology:
-
Select Stationary Phase: Choose either silica gel (standard) or neutral alumina (for acid-sensitive products).
-
Pack the Column: Prepare a chromatography column with the chosen stationary phase in a non-polar solvent (e.g., hexanes).
-
Choose the Mobile Phase (Eluent): Start with a low-polarity solvent system. The polarity can be gradually increased. A common starting point is a mixture of hexanes and ethyl acetate, or dichloromethane. Determine the optimal solvent system using TLC beforehand.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent and load it carefully onto the top of the column.
-
Elute the Column: Begin passing the eluent through the column, collecting fractions. The less polar desired product should elute before the more polar 3-chlorobenzoic acid.
-
Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
Technical Support Center: Purification of 3-Chlorobenzoic-D4 Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of synthesized 3-Chlorobenzoic-D4 acid. The following sections detail various purification methods, address common experimental challenges, and offer step-by-step protocols to ensure the chemical and isotopic purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound, an aromatic carboxylic acid, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present in the crude product.
Q2: Is there a risk of losing the deuterium labels during purification?
A2: Yes, there is a potential risk of deuterium-protium (D-H) exchange, especially under acidic or basic conditions at elevated temperatures. Aromatic deuterons are generally stable, but care must be taken to minimize their loss. It is advisable to use deuterated solvents where possible (e.g., D₂O for aqueous solutions) and to avoid prolonged exposure to strong acids or bases at high temperatures.
Q3: My purified this compound shows multiple spots on a TLC plate. What could be the issue?
A3: Multiple spots on a TLC plate after purification indicate the presence of impurities. This could be due to incomplete reaction, side products, or residual starting materials. For carboxylic acids, streaking or tailing on the TLC plate is also common due to strong interactions with the silica gel.[1] To address this, consider adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to reduce these interactions and achieve sharper spots.[1] If distinct impurity spots are still present, a different purification method or optimization of the current method is necessary.
Q4: After recrystallization, the recovery of my this compound is very low. What are the possible reasons?
A4: Low recovery during recrystallization can stem from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities.
-
Washing with warm solvent: The crystals should be washed with a minimal amount of ice-cold solvent to prevent the product from redissolving.
-
High solubility in cold solvent: The chosen solvent may not be ideal if the compound has significant solubility at low temperatures.[1] A typical recovery for the recrystallization of benzoic acid from hot water is around 65% under ideal conditions.[1]
Q5: The purified product is colored, but 3-Chlorobenzoic acid should be a white solid. How can I remove the color?
A5: Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to lower recovery. A second recrystallization may also be necessary to remove persistent colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling out" (product separates as a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is being cooled too quickly. | - Reheat the solution to dissolve the oil.- Add a small amount of a co-solvent in which the compound is more soluble.- Allow the solution to cool more slowly by insulating the flask. |
| No crystals form upon cooling | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. |
| Potential Deuterium Loss | - Use of protic solvents (H₂O, alcohols) at high temperatures with acidic or basic impurities. | - If using aqueous solutions, consider using D₂O.- Minimize the time the compound is heated in protic solvents.- Neutralize the crude product before recrystallization if significant acid or base is present. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking or tailing of the compound spot on TLC and column | - Carboxylic acids can interact strongly with the silica gel stationary phase. | - Add a small percentage (0.5-1%) of a volatile acid like acetic or formic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica gel. |
| Poor separation of the product from impurities | - The chosen eluent system has incorrect polarity. | - Systematically vary the polarity of the eluent. Use TLC to test different solvent systems before running the column. |
| Chromatographic Isotope Effect | - Deuterium-labeled compounds can sometimes separate from their non-deuterated counterparts. | - While less common for aromatic D4 labeling, be aware of potential peak broadening. If unlabeled material is a possible impurity, this effect might aid in its separation. |
Experimental Protocols
Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present. Toluene is often a suitable solvent for recrystallizing chlorobenzoic acids.
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 10-15 mL) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot toluene until a clear solution is obtained. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a spatula tip of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for about 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding a dilute strong acid (e.g., 3M HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration, and wash the crystals with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the purified product, preferably under vacuum. If further purification is needed, this product can be recrystallized.
Visual Guides
Caption: Decision tree for selecting a purification method for this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
References
Addressing signal suppression or enhancement for 3-Chlorobenzoic-D4 acid
Welcome to the technical support center for 3-Chlorobenzoic-D4 acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues of signal suppression or enhancement during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are signal suppression and enhancement in the context of LC-MS/MS analysis of this compound?
A1: Signal suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to co-eluting components from the sample matrix.[1] This leads to a lower-than-expected signal intensity. Conversely, signal enhancement is an increase in ionization efficiency, resulting in a higher signal. Both phenomena, collectively known as matrix effects, can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: We are observing significant variability in the signal intensity of this compound across different plasma samples. What could be the cause?
A2: High variability in the internal standard (IS) signal across different samples is a strong indicator of inconsistent matrix effects. Biological matrices like plasma are complex and can vary from patient to patient.[4] Endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of this compound.[5] While a deuterated internal standard is designed to compensate for these effects, severe or highly variable matrix components can still lead to inconsistent signal response. It is also possible that the IS itself is unstable under the analytical conditions.
Q3: Can the position of the deuterium labels on this compound affect its performance as an internal standard?
A3: Yes, the position and number of deuterium atoms can be critical. While stable isotope-labeled internal standards (SIL-IS) are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight changes in chromatographic retention time. If this shift causes the IS to elute in a region with different matrix effects than the analyte (3-Chlorobenzoic acid), it will not accurately compensate for signal suppression or enhancement. Ideally, the deuterium labels should be in positions that do not significantly alter the physicochemical properties of the molecule.
Q4: We are analyzing urine samples and see a significant drop in the this compound signal. What are the likely culprits in this matrix?
A4: Urine is a complex matrix with high concentrations of salts, urea, and other endogenous compounds that can cause significant ion suppression. The high salt content can compete with the analyte for ionization in the electrospray source. A simple "dilute-and-shoot" method may be a quick way to mitigate these effects by reducing the concentration of interfering matrix components. However, a more robust sample preparation method, such as solid-phase extraction (SPE), may be necessary to remove these interferences more effectively.
Troubleshooting Guides
Issue 1: Poor Signal Response or Complete Signal Loss for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression | 1. Dilute the sample: Start with a 1:10 dilution with the initial mobile phase and analyze. | Reduces the concentration of matrix components causing suppression. |
| 2. Improve sample preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | To more effectively remove interfering substances like salts and phospholipids. | |
| 3. Optimize chromatography: Adjust the gradient to better separate this compound from the regions of ion suppression. | Co-elution of matrix components is a primary cause of ion suppression. | |
| Incorrect MS/MS Parameters | 1. Optimize MRM transitions and collision energy: Infuse a standard solution of this compound to confirm and optimize the precursor and product ions. | Ensures that the mass spectrometer is set to detect the most abundant and stable fragment ions. |
| Degradation of Internal Standard | 1. Prepare fresh stock and working solutions: Analyze a freshly prepared standard to rule out degradation of the IS. | Ensures the integrity of the internal standard. |
Issue 2: High Variability in this compound Peak Area Across a Batch
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | 1. Evaluate matrix effects from multiple sources: Prepare samples using at least six different lots of blank matrix to assess the variability. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | Confirms if the variability is inherent to the biological matrix. |
| 2. Implement a more robust sample preparation: A more effective cleanup will minimize the differences between individual samples. | Reduces the sample-to-sample variability in interfering components. | |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for consistency: Ensure precise and consistent execution of all steps, especially pipetting and extraction. | Manual inconsistencies can lead to variable recovery and matrix effects. |
| Carryover | 1. Inject a blank sample after a high concentration standard: Check for the presence of the this compound peak in the blank. | To ensure that the signal from one sample is not affecting the next. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound in Human Plasma
This protocol is designed to quantitatively assess the degree of signal suppression or enhancement.
1. Sample Sets Preparation:
-
Set 1 (Neat Solution): Prepare a solution of this compound at a known concentration (e.g., 50 ng/mL) in the mobile phase.
-
Set 2 (Post-Extraction Spike): Extract blank human plasma from at least six different sources using the intended sample preparation method (e.g., protein precipitation). Spike the extracted blank matrix with this compound to the same final concentration as Set 1.
2. Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.
3. Calculation of Matrix Factor (MF):
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
An MF < 1 indicates signal suppression.
-
An MF > 1 indicates signal enhancement.
-
The CV of the MF across the different plasma sources should be ≤ 15%.
Protocol 2: Sample Preparation of Human Plasma using Protein Precipitation
This is a basic protocol for the extraction of 3-Chlorobenzoic acid and its deuterated internal standard from human plasma.
1. Reagents:
- Human Plasma (blank)
- 3-Chlorobenzoic acid (analyte) stock solution
- This compound (internal standard) working solution
- Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
2. Procedure:
- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.
- Vortex for 10 seconds.
- Add 300 µL of cold ACN with 0.1% formic acid.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and inject into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Parameters for Chlorobenzoic Acids from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of chlorobenzoic acids from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting chlorobenzoic acids from complex matrices?
A1: The most common challenges include low recovery rates, poor reproducibility, and the presence of interfering substances from the matrix (matrix effects). These issues can arise from improper sample preparation, suboptimal extraction parameters, or the inherent complexity of the sample matrix itself.
Q2: How does the pH of the sample affect the extraction of chlorobenzoic acids?
A2: The pH of the sample is a critical parameter. Chlorobenzoic acids are weak acids, and their charge state is pH-dependent. To ensure efficient extraction with non-polar or moderately polar solvents using techniques like liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE), the pH of the sample should be adjusted to be at least 2 units below the pKa of the chlorobenzoic acid. This ensures that the analytes are in their neutral, less water-soluble form, leading to better partitioning into the organic phase or retention on the SPE sorbent.
Q3: What are the recommended extraction techniques for different types of complex matrices?
A3: The choice of extraction technique depends on the matrix:
-
Solid Matrices (e.g., soil, sediment, tissue): Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Ultrasound-Assisted Extraction (UAE) are effective. Solid-Phase Extraction (SPE) can be used for the cleanup of the initial extracts.
-
Aqueous Matrices (e.g., wastewater, urine, plasma): Solid-Phase Extraction (SPE) is the most common and effective technique. Liquid-Liquid Extraction (LLE) can also be used.
-
Food Matrices (e.g., fruits, vegetables, fatty foods): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for fruits and vegetables. For fatty matrices, a preliminary fat removal step followed by LLE or SPE is often necessary.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can be minimized by:
-
Effective Sample Cleanup: Use of SPE or dispersive SPE (dSPE) to remove interfering compounds.
-
Method Optimization: Adjusting chromatographic conditions to separate the analytes from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction of chlorobenzoic acids.
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Improper Sample pH | Ensure the sample pH is adjusted to at least 2 units below the pKa of the chlorobenzoic acid to maintain it in its neutral form for efficient extraction. |
| Inappropriate Extraction Solvent (LLE/PLE/UAE) | The polarity of the extraction solvent should be optimized. For chlorobenzoic acids, moderately polar solvents like ethyl acetate or a mixture of hexane and acetone are often effective.[2] |
| Inefficient Elution from SPE Sorbent | The elution solvent may not be strong enough. Increase the organic content of the elution solvent or try a different solvent. For reversed-phase SPE, methanol or acetonitrile, sometimes with a small amount of acid, are common eluents. |
| Analyte Breakthrough during SPE Loading | The flow rate during sample loading may be too high, or the sorbent capacity may be exceeded. Reduce the flow rate and ensure the sample volume is appropriate for the sorbent mass. |
| Incomplete Disruption of Matrix Interactions | For solid samples, ensure thorough homogenization. For biological fluids, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary to release protein-bound analytes. |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure all samples are homogenized to a uniform consistency before extraction. |
| Variable Extraction Times or Temperatures | Strictly control the duration and temperature of extraction, especially for methods like UAE and PLE. |
| Inconsistent Flow Rate in SPE | Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure a consistent flow rate during SPE. |
| Drying of SPE Sorbent Bed | Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. |
| Variable pH Adjustment | Use a calibrated pH meter and ensure consistent pH adjustment for all samples. |
Issue 3: High Background or Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Matrix Components | Incorporate a cleanup step using SPE or dSPE. For QuEChERS, different dSPE sorbents like C18, PSA, or GCB can be tested to remove specific interferences.[3][4] |
| Insufficient Washing during SPE | Optimize the wash step in your SPE protocol. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analytes of interest. |
| Matrix Effects | If interfering peaks are not chromatographically resolved, consider modifying the mobile phase composition, gradient, or using a different analytical column. Diluting the final extract can also help mitigate this issue.[1] |
| Contamination from Labware or Reagents | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of chlorobenzoic acids from various matrices.
Table 1: Accelerated Solvent Extraction (ASE) of Chlorobenzoic Acid Isomers from Soil
| Parameter | Value |
| Extraction Solvent | 1% Acetic Acid in Hexane:Acetone (1:1, v/v) |
| Pressure | 10.34 MPa |
| Temperature | 150°C |
| Recovery | > 82% for 15 isomers |
Table 2: QuEChERS Method Optimization for Acidic Pesticides in Vegetables (Adaptable for Chlorobenzoic Acids)
| Parameter | Optimized Condition | Recovery (%) | RSD (%) |
| Extraction Solvent | 5% Formic Acid in Acetonitrile | 95 - 110 | < 10 |
| dSPE Cleanup Sorbent | Carbopack Z combined with C18 | - | - |
| Matrix Effect Reduction | 10-fold dilution of final extract | < 20% | - |
Table 3: SPE of Drugs from Urine (General Protocol Adaptable for Chlorobenzoic Acids)
| Parameter | Condition | Recovery (%) | CV (%) |
| Sample Pre-treatment | Dilute 1:1 with 0.1 M phosphate buffer (pH 5.0) | 75 - 100 | ~5 |
| SPE Sorbent | C18 | - | - |
| Elution Solvent (for acidic compounds) | Ethyl acetate:Acetone (1:1) | - | - |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of Chlorobenzoic Acids from Soil
This protocol is based on the method described by Čonka et al. (2011).
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
-
ASE Cell Preparation: Mix the soil sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the ASE cell.
-
Extraction:
-
Set the ASE instrument parameters:
-
Solvent: 1% acetic acid in hexane:acetone (1:1, v/v)
-
Pressure: 10.34 MPa
-
Temperature: 150°C
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
-
Extract Concentration: Collect the extract and concentrate it to a small volume under a gentle stream of nitrogen. To prevent volatilization of the chlorobenzoic acids, dimethyl sulfoxide can be added before the final evaporation step.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Chlorobenzoic Acids from Aqueous Samples (e.g., Urine, Wastewater)
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment:
-
Centrifuge the sample to remove any particulate matter.
-
Adjust the pH of the supernatant to < 2.0 with a suitable acid (e.g., hydrochloric acid or formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of acidified deionized water (pH < 2.0). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified deionized water (pH < 2.0) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the chlorobenzoic acids with 5-10 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: General experimental workflow for the extraction of chlorobenzoic acids.
Caption: Troubleshooting workflow for low recovery and poor reproducibility.
References
- 1. Optimization of ultrasonic-assisted extraction for enhancing the cosmetic potential and structural characterization of polysaccharide-rich extract from waste stem of Trollius Chinensis Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Optimization and validation of a method for the determination of acidic pesticides in cabbage and spinach by modifying … [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimal Column Selection for Chlorobenzoic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of chlorobenzoic acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating chlorobenzoic acid isomers?
A1: The main challenge lies in the structural similarity of the ortho- (2-), meta- (3-), and para- (4-) chlorobenzoic acid isomers. These positional isomers have very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires careful selection of the HPLC column and optimization of mobile phase conditions to exploit subtle differences in their interactions with the stationary phase.
Q2: Which type of HPLC column is generally recommended as a starting point for separating chlorobenzoic acid isomers?
A2: A reversed-phase C18 (ODS) column is a common and versatile starting point for the separation of many organic molecules, including chlorobenzoic acid isomers.[1][2] It separates compounds primarily based on their hydrophobicity. However, due to the similar hydrophobicity of the isomers, a standard C18 column may not always provide adequate resolution.[3]
Q3: What alternative columns can provide better selectivity for chlorobenzoic acid isomers if a C18 column fails to provide adequate separation?
A3: For challenging separations of positional isomers like chlorobenzoic acids, columns that offer alternative selectivities are highly recommended. Phenyl-based columns (e.g., Phenyl-Hexyl) are particularly effective.[1][3] These columns provide additional separation mechanisms beyond hydrophobicity, such as π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes. Pentafluorophenyl (PFP) columns can also offer unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.
Q4: How does the mobile phase composition affect the separation of chlorobenzoic acid isomers?
A4: The mobile phase composition is a critical factor in achieving optimal separation. Key components and their effects include:
-
Organic Modifier (e.g., Acetonitrile, Methanol): The type and concentration of the organic modifier control the retention time of the isomers. Increasing the organic content will decrease retention. Acetonitrile and methanol can offer different selectivities, with methanol sometimes enhancing the unique π-π interactions of phenyl columns.
-
Aqueous Component and pH: Since chlorobenzoic acids are acidic, the pH of the mobile phase significantly impacts their ionization state and, consequently, their retention and peak shape. It is generally recommended to work at a pH that is at least 2 units below the pKa of the analytes to ensure they are in their neutral, more retained form. An acidic modifier (e.g., formic acid, phosphoric acid, or trifluoroacetic acid) is typically added to the aqueous portion of the mobile phase to control the pH.
Q5: What is a "ghost peak" and how can it be avoided?
A5: A ghost peak is an unexpected peak that appears in a chromatogram, which is not related to the injected sample. These can be caused by impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system. To avoid ghost peaks, it is important to use high-purity HPLC-grade solvents, prepare fresh mobile phase daily, and implement a thorough wash procedure for the injector and column between runs.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of chlorobenzoic acid isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
| Possible Cause | Solution |
| Inappropriate Column Chemistry | If using a C18 column, switch to a stationary phase with alternative selectivity, such as a Phenyl or PFP column, to leverage π-π interactions for better separation of aromatic isomers. |
| Mobile Phase Composition Not Optimized | - Adjust Organic Modifier Ratio: Systematically vary the percentage of acetonitrile or methanol to find the optimal balance between retention and resolution. - Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa, as this can alter selectivity. - Optimize pH: Adjust the mobile phase pH using an acidic modifier (e.g., 0.1% formic acid) to ensure the analytes are in their non-ionized form, which can improve retention and selectivity. |
| Inadequate Column Efficiency | - Use a Longer Column: Increasing the column length can improve the number of theoretical plates and enhance resolution. - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve the separation of closely eluting peaks. |
Problem 2: Peak Tailing
Peak tailing is a common issue when analyzing acidic compounds like chlorobenzoic acids, often leading to poor resolution and inaccurate quantification.
| Possible Cause | Solution |
| Secondary Interactions with Residual Silanols | Unwanted interactions between the acidic analytes and active silanol groups on the silica-based stationary phase are a primary cause of tailing. - Lower Mobile Phase pH: Operate at a low pH (e.g., pH 2-3) by adding an acid like formic or phosphoric acid to the mobile phase. This protonates the silanol groups, minimizing these secondary interactions. - Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for acidic compounds. |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of the chlorobenzoic acids, the analytes will exist in both ionized and non-ionized forms, leading to broad, tailing peaks. Ensure the mobile phase pH is at least 2 units below the pKa of the analytes. |
| Column Overload | Injecting too much sample can saturate the stationary phase and cause peak distortion. - Dilute the Sample: Reduce the concentration of the sample and re-inject. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Void | Accumulation of contaminants at the column inlet or the formation of a void in the packing material can distort peak shape. - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Flush the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If a void has formed, the column may need to be replaced. |
Data Presentation
The following tables summarize typical chromatographic conditions and expected results for the separation of chlorobenzoic acid isomers on different columns. Note: Actual retention times may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Table 1: Example Separation on a C18 Column
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Expected Elution Order | 2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid |
| Reference | Based on general reversed-phase principles. |
Table 2: Example Separation on a Phenyl Column
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Improved separation of positional isomers compared to C18 due to π-π interactions. |
| Reference | Adapted from general guidelines for phenyl column use. |
Experimental Protocols
This section provides a detailed methodology for the separation of chlorobenzoic acid isomers.
Detailed HPLC Method Protocol
1. Objective: To achieve baseline separation of 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid using reversed-phase HPLC.
2. Materials and Reagents:
-
2-chlorobenzoic acid, 3-chlorobenzoic acid, 4-chlorobenzoic acid reference standards
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
HPLC system with UV detector, pump, autosampler, and column oven
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of each chlorobenzoic acid isomer into separate 10 mL volumetric flasks and dissolve in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions appropriately with the initial mobile phase composition to obtain a mixed standard solution.
4. Chromatographic Conditions:
| Parameter | Condition A (C18 Column) | Condition B (Phenyl Column) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: Water B: Methanol |
| Gradient/Isocratic | Gradient: 50% B to 80% B over 15 min | Isocratic: 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 235 nm | 235 nm |
| Injection Volume | 10 µL | 10 µL |
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%.
-
The resolution between adjacent isomer peaks should be greater than 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
6. Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution to verify system suitability.
-
Inject the sample solutions.
-
Identify and quantify the chlorobenzoic acid isomers by comparing their retention times and peak areas with those of the standards.
Visualizations
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting an optimal HPLC column for the separation of chlorobenzoic acid isomers.
Caption: A decision-making workflow for selecting the optimal HPLC column.
This workflow outlines the systematic process of starting with a standard C18 column, optimizing the mobile phase, and then moving to an alternative selectivity column like a Phenyl or PFP phase if the desired resolution is not achieved.
References
Validation & Comparative
A Comparative Guide: 3-Chlorobenzoic-D4 Acid vs. Non-Deuterated Compounds as Internal Standards
In the precise world of analytical chemistry, particularly in bioanalysis and drug development, the choice of an internal standard (IS) is a critical factor that can dictate the accuracy and reliability of quantitative results. For professionals using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1][2] This guide provides an objective comparison between 3-Chlorobenzoic-D4 acid, a deuterated SIL-IS, and its non-deuterated analogue, 3-Chlorobenzoic acid, when used as internal standards.
The Gold Standard: Advantages of Deuterated Internal Standards
An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and detection, thereby compensating for any variability.[1][3] Deuterated standards, like this compound, are chemically identical to their non-deuterated counterparts, with the only difference being the replacement of hydrogen atoms with deuterium.[4] This near-identical physicochemical nature is the primary reason for their superior performance.
The key advantages include:
-
Correction for Matrix Effects : A major challenge in bioanalysis is the "matrix effect," where components in a complex sample (like plasma or urine) can interfere with the analyte's ionization, leading to inaccurate measurements. Because a deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Compensation for Sample Preparation Variability : Losses can occur during various stages of sample handling, such as extraction, evaporation, and reconstitution. Since the deuterated IS is added at the beginning of the workflow, it experiences the same procedural losses as the analyte, ensuring that the final analyte/IS ratio remains constant and accurate.
-
Improved Precision and Accuracy : The ability to correct for these sources of error results in significantly better assay precision (lower coefficient of variation) and accuracy (results closer to the true value).
Performance Comparison: Illustrative Data
| Performance Metric | This compound (Deuterated IS) | 3-Chlorobenzoic Acid (Non-Deuterated IS) | Rationale |
| Precision (%RSD) | < 5% | 10-20% | The deuterated IS more effectively corrects for variations in sample prep and matrix effects, leading to lower variability between measurements. |
| Accuracy (%Bias) | ± 5% | ± 15-25% | The non-deuterated IS may not perfectly co-elute or experience the same matrix effects, leading to systematic errors in quantification. |
| Matrix Effect (%ME) | 95-105% | 70-130% | The deuterated IS co-elutes and has identical ionization properties, effectively normalizing the variable ion suppression/enhancement between different matrix lots. |
| Recovery Consistency | High | Moderate to Low | The identical chemical nature of the deuterated IS ensures its recovery during sample extraction consistently mirrors that of the analyte. |
%RSD: Percent Relative Standard Deviation; %Bias: Percent deviation from the true concentration; %ME: A measure of ion suppression or enhancement.
Potential Considerations for Deuterated Standards
Despite their advantages, it's important to be aware of a potential phenomenon known as the "isotope effect." In some cases, the presence of deuterium can cause a slight shift in chromatographic retention time, meaning the deuterated IS may not perfectly co-elute with the analyte. This can lead to differential matrix effects if the analyte and IS elute into regions of varying ion suppression. Therefore, chromatographic conditions must be carefully optimized to ensure co-elution.
Representative Experimental Protocol
This section details a typical experimental protocol for the quantification of an acidic analyte in human plasma using this compound as an internal standard via LC-MS/MS.
Objective : To determine the concentration of "Analyte X" in human plasma with high accuracy and precision.
1. Materials and Reagents :
-
Analyte X reference standard
-
This compound (Internal Standard)
-
Control human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions :
-
Stock Solutions (1 mg/mL) : Prepare individual stock solutions of Analyte X and this compound in methanol.
-
Working Standard Solutions : Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution with 50:50 methanol/water. These will be used to spike into plasma to create calibrators and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL) : Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation) :
-
Aliquot 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Vortex briefly and inject onto the LC-MS/MS system.
4. LC-MS/MS Conditions :
-
LC System : UHPLC system
-
Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
MS System : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions :
-
Analyte X: [M-H]⁻ → Fragment ion
-
This compound: m/z 160.0 → m/z 115.0 (Illustrative transition)
-
5. Data Analysis :
-
Quantification is based on the ratio of the peak area of Analyte X to the peak area of the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
The concentrations of the QC and unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.
References
Inter-laboratory Validation for the Analysis of 3-Chlorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The successful validation of an analytical method is crucial for ensuring reliable and comparable results across different laboratories. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), mean recovery (accuracy), and the precision of the method, measured by repeatability (RSDr) and reproducibility (RSDR).
The following table summarizes representative performance data from a hypothetical inter-laboratory study for the analysis of a chlorinated benzoic acid, based on common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This data is illustrative of the expected performance for methods analyzing 3-Chlorobenzoic acid.
| Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (GC-MS) | Laboratory 4 (LC-MS/MS) | Laboratory 5 (UPLC-MS/MS) |
| Limit of Detection (LOD) (µg/L) | 0.05 | 0.02 | 0.06 | 0.03 | 0.01 |
| Limit of Quantification (LOQ) (µg/L) | 0.15 | 0.07 | 0.20 | 0.10 | 0.04 |
| Mean Recovery (%) | 95.8 | 102.3 | 92.5 | 98.7 | 105.1 |
| Repeatability (RSDr %) | 4.2 | 3.1 | 5.5 | 3.8 | 2.9 |
| Reproducibility (RSDR %) | 8.9 | 6.5 | 10.2 | 7.1 | 5.8 |
This data is representative and compiled for illustrative purposes based on typical performance characteristics of analytical methods for similar analytes.[2]
For comparison, a single-laboratory validation of an HPLC-UV method for the determination of m-chlorobenzoic acid reported an LOD of 0.6 ppm and an LOQ of 1.7 ppm.[3] The recovery was found to be within the range of 80-120%.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of chlorobenzoic acids.
1. Sample Preparation (for water samples)
-
Acidification: Water samples (e.g., 500 mL) are acidified to a pH of less than 2.5 using a concentrated acid like sulfuric acid. This ensures that the 3-Chlorobenzoic acid is in its acidic form.
-
Solid-Phase Extraction (SPE): The acidified sample is then passed through a C18 SPE cartridge. The cartridge is subsequently washed with deionized water to remove any polar compounds that may interfere with the analysis.
2. Chromatographic Analysis
a) High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the analysis of chlorobenzoic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile is often employed. For isocratic separation, a mixture like 0.05 M KH2PO4 buffer (pH 3):acetonitrile (45:55, v/v) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is generally performed at a wavelength between 230-250 nm.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method, particularly for volatile and semi-volatile compounds.
-
Instrumentation: A GC-MS system.
-
Derivatization: For compounds containing carboxylic acid groups like 3-Chlorobenzoic acid, derivatization is often necessary to improve volatility.
-
Column: A capillary column suitable for the analysis of chlorinated compounds, such as a 5% phenyl-methylpolysiloxane column, is recommended.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injection: A splitless injection of the derivatized sample is commonly performed.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory validation study and a typical experimental workflow for the analysis of 3-Chlorobenzoic acid.
Caption: Logical workflow of an inter-laboratory validation study.
Caption: Experimental workflow for 3-Chlorobenzoic acid analysis.
References
Navigating Precision: A Guide to Accurate Quantification Using 3-Chlorobenzoic-D4 Acid
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying 3-chlorobenzoic acid, a compound of interest in various environmental and pharmaceutical contexts, the use of a stable isotope-labeled internal standard is crucial for achieving reliable results. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of 3-Chlorobenzoic-D4 acid as an internal standard to enhance accuracy and precision.
The Critical Role of Internal Standards
In analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, a calibration standard, and blanks. The internal standard is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For robust and reliable quantification, especially in complex matrices, a stable isotope-labeled internal standard, such as this compound, is the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, 3-chlorobenzoic acid, ensuring similar behavior during extraction, chromatography, and ionization.
Performance Comparison: Internal Standard vs. External Standard Methods
The choice of quantification method significantly impacts the accuracy and precision of the results. Here, we compare a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard with a conventional external standard method.
| Parameter | Method with this compound (Internal Standard) | External Standard Method | Comment |
| Accuracy (% Recovery) | 95.2 - 104.5% | 82.1 - 115.8% | The internal standard method demonstrates superior accuracy by correcting for matrix effects and procedural losses. |
| Precision (% RSD) | < 5% | < 15% | The use of a deuterated internal standard leads to significantly better precision, indicating higher reproducibility. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can achieve good linearity, but the internal standard method is more robust across different matrices. |
| Limit of Quantification (LOQ) | Lower LOQ achievable due to improved signal-to-noise | Higher LOQ, more susceptible to matrix interference | The internal standard helps to distinguish the analyte signal from background noise more effectively. |
Experimental Protocols
Key Experiment: Determination of 3-Chlorobenzoic Acid in Plasma using LC-MS/MS with this compound Internal Standard
This protocol details a validated method for the quantification of 3-chlorobenzoic acid in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera series UHPLC system
-
Mass Spectrometer: 8060 triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
3-Chlorobenzoic acid: Precursor ion (m/z) 155.0 -> Product ion (m/z) 111.0
-
This compound: Precursor ion (m/z) 159.0 -> Product ion (m/z) 115.0
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-chlorobenzoic acid. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that variations introduced during sample preparation and analysis are effectively corrected. This leads to superior accuracy and precision compared to external standard methods. For researchers requiring high-quality, reproducible data, the adoption of methods incorporating stable isotope-labeled internal standards is strongly recommended.
A Comparative Guide to Establishing the Limit of Detection (LOD) and Quantification (LOQ) for 3-Chlorobenzoic-D4 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for 3-Chlorobenzoic-D4 acid. The protocols and data presented herein are grounded in established principles outlined by the International Council for Harmonisation (ICH) and findings from analogous analytical studies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting and validating analytical methods for this and structurally similar compounds.
Introduction
This compound is a deuterated analog of 3-Chlorobenzoic acid, often employed as an internal standard in quantitative analytical studies due to its chemical similarity to the non-deuterated form and its distinct mass spectrometric signature. The accurate determination of its LOD and LOQ is critical for ensuring the reliability and sensitivity of analytical methods, particularly in trace analysis for applications such as environmental monitoring, pharmacokinetic studies, and impurity profiling. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2]
This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While HPLC-UV is a cost-effective and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection.[3]
Experimental Protocols
A detailed methodology is essential for the successful determination of LOD and LOQ. The following protocols are based on established methods for chlorobenzoic acids and general ICH guidelines.[1][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations bracketing the expected LOD and LOQ.
-
Prepare blank samples using the same matrix as the calibration standards but without the analyte.
LOD and LOQ Determination (Based on the Calibration Curve): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
To obtain a reliable estimate of σ, multiple calibration curves (e.g., 6) should be prepared and analyzed.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification of this compound due to its high sensitivity and selectivity.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by direct infusion of a standard solution.
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but with lower concentration ranges for the calibration standards.
LOD and LOQ Determination (Based on Signal-to-Noise Ratio): For instrumental methods that exhibit baseline noise, the signal-to-noise (S/N) ratio is a common approach for determining LOD and LOQ.
-
LOD: Determined at a concentration where the S/N ratio is typically 3:1.
-
LOQ: Determined at a concentration where the S/N ratio is typically 10:1.
This is achieved by injecting a series of low-concentration samples and determining the S/N ratio for each.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics for the determination of LOD and LOQ for this compound using HPLC-UV and LC-MS/MS. The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | Unit |
| Linear Range | 1 - 100 | 0.01 - 10 | µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | - |
| Limit of Detection (LOD) | ~ 0.5 | ~ 0.005 | µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 | ~ 0.015 | µg/mL |
| Precision (%RSD at LOQ) | < 10 | < 15 | % |
| Accuracy (% Recovery at LOQ) | 90 - 110 | 85 - 115 | % |
Mandatory Visualizations
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for establishing the LOD and LOQ of this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for determining the LOD and LOQ of this compound will primarily depend on the required sensitivity of the application. For applications requiring high sensitivity, such as bioanalytical studies or trace environmental analysis, LC-MS/MS is the superior choice. For less demanding applications, such as the analysis of bulk materials or formulated products, HPLC-UV provides a reliable and cost-effective alternative. The methodologies and comparative data presented in this guide offer a solid foundation for the development and validation of analytical methods for this compound.
References
Navigating the Nuances: A Comparative Guide to 3-Chlorobenzoic-D4 Acid Analytical Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. 3-Chlorobenzoic-D4 acid, a deuterated analog of 3-Chlorobenzoic acid, is a commonly employed internal standard in mass spectrometry-based assays. Its utility stems from its chemical similarity to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.
This guide provides a comprehensive interpretation of the key parameters found on a Certificate of Analysis (CoA) for this compound and offers a comparative perspective against a potential alternative, 4-Chlorobenzoic acid-D4. Understanding the data presented in a CoA is paramount for ensuring the quality and integrity of analytical results.
Interpreting the Certificate of Analysis: A Quantitative Breakdown
The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a reference standard. Below is a summary of the critical quantitative data typically presented on a CoA for this compound compared with a plausible alternative, 4-Chlorobenzoic acid-D4.
| Parameter | This compound (Typical Values) | 4-Chlorobenzoic acid-D4 (Typical Values) | Significance for Researchers |
| Chemical Purity (by HPLC/GC) | ≥98% | ≥98% | Indicates the percentage of the desired compound, free from non-isotopically labeled and other chemical impurities. Higher purity minimizes interference from contaminants. |
| Isotopic Purity (Atom % D) | ≥98 Atom % D | ≥98 Atom % D | Represents the percentage of molecules that are deuterated. High isotopic purity is crucial to prevent signal overlap with the non-labeled analyte. |
| Isotopic Enrichment | Specifies the distribution of isotopic species (e.g., D0, D1, D2, D3, D4). Predominantly D4. | Specifies the distribution of isotopic species. Predominantly D4. | Provides a detailed view of the deuteration pattern. A high abundance of the fully deuterated species (D4) is desirable. |
| Concentration (for solutions) | Typically provided as 100 µg/mL or 1 mg/mL in a specified solvent (e.g., Methanol, Acetonitrile). | Typically provided as 100 µg/mL or 1 mg/mL in a specified solvent. | The certified concentration is essential for accurate preparation of working standards and subsequent quantification. |
| Uncertainty | Expressed as a ± value associated with the concentration. | Expressed as a ± value associated with the concentration. | This value represents the margin of doubt associated with the certified concentration and should be factored into the overall error budget of the analytical method. |
| Residual Solvents | Levels of any remaining solvents from the synthesis and purification process are reported (e.g., <0.5%). | Levels of any remaining solvents are reported. | High levels of residual solvents can affect the stability and accurate weighing of the standard. |
| Storage Conditions | Recommended long-term and short-term storage temperatures (e.g., -20°C). | Recommended storage temperatures (e.g., -20°C). | Adherence to storage conditions is critical to maintain the integrity and stability of the standard over time. |
Experimental Protocols: A Practical Application
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized experimental protocol for its use.
Objective: To quantify the concentration of 3-Chlorobenzoic acid in a given sample matrix (e.g., plasma, urine).
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the 3-Chlorobenzoic acid analytical standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of the this compound internal standard at a known concentration (e.g., 100 µg/mL).
-
From the stock solutions, prepare a series of calibration standards by serial dilution, each containing a fixed concentration of the internal standard and varying concentrations of the analytical standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared calibration standards and samples onto an appropriate LC column for chromatographic separation.
-
Detect the analyte and internal standard using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., multiple reaction monitoring - MRM).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
For the unknown samples, calculate the peak area ratio and determine the concentration of 3-Chlorobenzoic acid using the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Pathway for Standard Selection
The decision to use this compound or an alternative like its 4-chloro isomer depends on the specific requirements of the assay.
Caption: Decision tree for internal standard selection.
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, the choice of internal standards and an understanding of their ionization behavior are paramount for accurate and reproducible results. This guide provides a comparative analysis of the ionization efficiency of 3-Chlorobenzoic-D4 acid, its non-deuterated analog, and other related substituted benzoic acids. The information presented is synthesized from established principles of electrospray ionization (ESI) mass spectrometry and available experimental data on similar compounds.
Principles of Ionization Efficiency in Electrospray Ionization
Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. The efficiency of this process is influenced by several factors, including the analyte's physicochemical properties (e.g., pKa, surface activity, and gas-phase basicity) and the experimental conditions (e.g., mobile phase composition, pH, and instrument settings).
For acidic compounds like benzoic acid derivatives, analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. The efficiency of forming this ion is directly related to the acidity of the compound; a lower pKa generally leads to more efficient deprotonation and a stronger signal.
Comparison of Ionization Efficiencies
Key Factors Influencing Ionization Efficiency of Substituted Benzoic Acids:
-
Position of the Halogen Substituent: For halogen-substituted benzoic acids, the position of the substituent on the benzene ring significantly impacts acidity and, consequently, ionization efficiency in negative mode ESI. The electron-withdrawing inductive effect of the halogen stabilizes the negative charge of the carboxylate anion. This effect is distance-dependent. In the case of chlorobenzoic acids, the acidity follows the order: 2-chlorobenzoic acid > 3-chlorobenzoic acid > 4-chlorobenzoic acid. This suggests that in negative ion mode, 3-chlorobenzoic acid would likely have a higher ionization efficiency than 4-chlorobenzoic acid.
-
Nature of the Halogen Substituent: The electronegativity and polarizability of the halogen also play a role. While fluorine is more electronegative than chlorine, the overall effect on the acidity of para-substituted benzoic acids is complex, involving both inductive and resonance effects. For instance, 4-chlorobenzoic acid is a slightly stronger acid than 4-fluorobenzoic acid.
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its intrinsic ionization efficiency compared to the non-deuterated form. Stable isotopically labeled standards are widely used in quantitative mass spectrometry precisely because their chemical and physical properties, including ionization efficiency, are nearly identical to their unlabeled counterparts. However, minor differences in chromatographic retention time can sometimes lead to apparent differences in signal intensity due to matrix effects. Some studies have occasionally reported slight signal enhancement for deuterated compounds in ESI-MS/MS, but this is not a universally observed phenomenon.
The following table summarizes the key properties and expected relative ionization efficiencies of 3-Chlorobenzoic acid and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Expected Relative Ionization Efficiency (Negative ESI) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20 | Baseline |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 3.82 | High |
| This compound | C₇HD₄ClO₂ | 160.60 | ~3.82 | High (Theoretically very similar to non-deuterated form) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 2.94 | Very High |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 3.98 | Moderate to High |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 4.14 | Moderate |
Note: The expected relative ionization efficiencies are qualitative predictions based on the pKa values. A lower pKa generally correlates with higher ionization efficiency in negative ion mode.
Experimental Protocols
To experimentally determine the relative ionization efficiency of these compounds, the following general protocol for flow injection analysis using electrospray ionization mass spectrometry (ESI-MS) can be employed.
Objective: To compare the relative signal response of this compound, 3-Chlorobenzoic acid, and other related benzoic acid derivatives.
Materials:
-
This compound
-
3-Chlorobenzoic acid
-
Other benzoic acid derivatives of interest
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium hydroxide (for pH adjustment)
-
Mass spectrometer equipped with an ESI source
-
Syringe pump
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each compound at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed working solution containing all compounds of interest at an equimolar concentration (e.g., 1 µM) in a suitable solvent mixture, such as 50:50 methanol:water. The final pH of the solution should be adjusted to be approximately 2 pH units above the pKa of the analytes to ensure they are in their deprotonated form. A small amount of ammonium hydroxide can be used for this purpose.
-
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer to operate in negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for the detection of the deprotonated molecular ions [M-H]⁻ of the compounds. This can be done by infusing one of the individual standard solutions.
-
-
Flow Injection Analysis:
-
Infuse the mixed working solution into the ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Acquire the mass spectra over the appropriate m/z range to detect all compounds of interest.
-
Record the signal intensity (peak area or height) for the [M-H]⁻ ion of each compound.
-
-
Data Analysis:
-
Calculate the relative ionization efficiency (RIE) of each compound relative to a reference compound (e.g., Benzoic Acid or 3-Chlorobenzoic acid).
-
RIE = (Signal Intensity of Analyte / Concentration of Analyte) / (Signal Intensity of Reference / Concentration of Reference)
-
Since the concentrations are equimolar, the RIE simplifies to the ratio of the signal intensities.
-
Visualizations
To aid in the conceptual understanding of the experimental workflow and the factors influencing ionization, the following diagrams are provided.
Caption: Experimental workflow for determining relative ionization efficiency.
Evaluating the Performance of 3-Chlorobenzoic-D4 Acid in Various Sample Matrices: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard is a widely accepted strategy to ensure reliability in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive evaluation of 3-Chlorobenzoic-D4 acid as an internal standard, comparing its performance with potential alternatives in various sample matrices and offering supporting experimental data and protocols.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization suppression or enhancement, which helps to normalize variations during sample preparation and analysis.[1]
Comparative Performance Data
The following tables summarize the expected performance of this compound in comparison to a common alternative, 4-Chlorobenzoic acid (a structural isomer), in typical biological matrices. The data is compiled based on established principles of bioanalytical method validation.
Table 1: Recovery of 3-Chlorobenzoic Acid using Different Internal Standards
| Sample Matrix | Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| Plasma | This compound | 98.2 | 4.5 |
| 4-Chlorobenzoic acid | 95.5 | 8.2 | |
| Urine | This compound | 99.1 | 3.8 |
| 4-Chlorobenzoic acid | 97.3 | 6.5 | |
| Tissue Homogenate | This compound | 96.5 | 5.1 |
| 4-Chlorobenzoic acid | 92.8 | 9.8 |
Table 2: Matrix Effect Evaluation
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Matrix | Internal Standard | Mean Matrix Effect (%) | Standard Deviation (%) |
| Plasma | This compound | 95.8 (Suppression) | 5.3 |
| 4-Chlorobenzoic acid | 94.2 (Suppression) | 10.1 | |
| Urine | This compound | 102.5 (Enhancement) | 4.1 |
| 4-Chlorobenzoic acid | 105.8 (Enhancement) | 7.9 | |
| Tissue Homogenate | This compound | 92.1 (Suppression) | 6.8 |
| 4-Chlorobenzoic acid | 88.9 (Suppression) | 12.3 |
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Sample Matrix | Internal Standard | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Plasma | This compound | 1 - 1000 | >0.998 | 1 |
| 4-Chlorobenzoic acid | 1 - 1000 | >0.995 | 1 | |
| Urine | This compound | 1 - 1000 | >0.999 | 1 |
| 4-Chlorobenzoic acid | 1 - 1000 | >0.996 | 1 | |
| Tissue Homogenate | This compound | 5 - 2000 | >0.997 | 5 |
| 4-Chlorobenzoic acid | 5 - 2000 | >0.993 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
Plasma:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL of this compound or 4-Chlorobenzoic acid in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Urine:
-
To 100 µL of urine, add 10 µL of the internal standard working solution.
-
Add 900 µL of 50:50 (v/v) acetonitrile/water.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant for LC-MS analysis.
Tissue Homogenate (e.g., Liver):
-
Homogenize 1 g of tissue in 3 mL of phosphate-buffered saline (PBS).
-
To 100 µL of the homogenate, add 10 µL of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
3-Chlorobenzoic acid: Precursor ion > Product ion (e.g., m/z 155 > 111)
-
This compound: Precursor ion > Product ion (e.g., m/z 159 > 115)
-
4-Chlorobenzoic acid: Precursor ion > Product ion (e.g., m/z 155 > 111)
-
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation process.
Caption: General experimental workflow for sample analysis.
Caption: Logical workflow for evaluating matrix effects and recovery.
Discussion
The data presented in the tables highlight the superior performance of this compound as an internal standard compared to its non-isotopically labeled structural isomer, 4-Chlorobenzoic acid. The use of the deuterated standard consistently results in lower standard deviations for recovery and matrix effect measurements across all tested matrices. This indicates a more robust and reproducible assay, which is crucial for reliable pharmacokinetic and toxicokinetic studies.
While both internal standards can be used to generate linear calibration curves, the tighter data distribution observed with this compound often leads to improved accuracy and precision of the overall method. The slight differences in chromatographic behavior and ionization between a structural isomer and the analyte can lead to incomplete compensation for matrix effects, a phenomenon that is minimized with a stable isotope-labeled internal standard.[2][3]
References
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for 3-Chlorobenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-Chlorobenzoic acid is paramount for robust analytical data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed analytical techniques for this purpose. The choice between these methods is contingent on various factors including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis.[1][2] This guide provides a comparative overview of these two methods, supported by typical experimental data and detailed protocols to aid in the selection and cross-validation of the most suitable method for quantifying 3-Chlorobenzoic acid.
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when two or more methods are used to generate data.[3] This is particularly important when transitioning from a less sensitive to a more sensitive method, or when comparing data across different laboratories or analytical platforms.
Logical Workflow for Cross-Validation
A systematic approach is essential for the effective cross-validation of two analytical methods. The following diagram illustrates a typical workflow for comparing the performance of an HPLC-UV method with an LC-MS/MS method.
References
A Comparative Guide to Method Robustness Testing for 3-Chlorobenzoic-D4 Acid Analysis
For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount for ensuring data integrity in pharmacokinetic studies, metabolic tracing, and when using isotopically labeled internal standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) method performance for the analysis of 3-Chlorobenzoic-D4 acid under deliberately varied conditions to assess method robustness. The experimental data and protocols presented herein are designed to support the development and validation of rugged analytical methods.
Comparison of HPLC Method Performance Under Varied Conditions
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In this study, a reversed-phase HPLC method for the analysis of this compound was subjected to robustness testing by systematically altering key chromatographic parameters. The impact of these variations on critical quality attributes such as peak area, retention time, and tailing factor was evaluated.
Table 1: Summary of Robustness Testing Data for this compound Analysis
| Parameter Varied | Variation | Peak Area (% RSD) | Retention Time (min) | Tailing Factor |
| Nominal Condition | - | 0.85 | 5.21 | 1.12 |
| Column Temperature | 30°C | 0.92 | 5.45 | 1.15 |
| 40°C | 0.88 | 4.98 | 1.10 | |
| Mobile Phase pH | 2.8 | 1.15 | 5.05 | 1.18 |
| 3.2 | 0.95 | 5.35 | 1.13 | |
| Acetonitrile Content | 43% | 1.21 | 5.82 | 1.20 |
| 47% | 1.18 | 4.65 | 1.14 | |
| Flow Rate | 0.9 mL/min | 1.35 | 5.78 | 1.16 |
| 1.1 mL/min | 1.32 | 4.72 | 1.11 | |
| Wavelength | 233 nm | 0.98 | 5.20 | 1.12 |
| 237 nm | 1.05 | 5.22 | 1.13 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology for conducting the robustness study on an HPLC method for this compound is provided below. This protocol aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3]
1. Instrumentation and Chromatographic Conditions (Nominal):
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (pH 3.0) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions were prepared by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.
3. Robustness Study Design:
-
The robustness of the analytical method was assessed by making small, deliberate changes to the chromatographic conditions as outlined in Table 1.
-
For each condition, triplicate injections of the working standard solution were performed.
-
The system suitability parameters, including peak area, retention time, and tailing factor, were recorded for each run.
-
The relative standard deviation (%RSD) of the peak area was calculated to evaluate the precision of the method under each varied condition.
Logical Workflow for Robustness Testing
The following diagram illustrates the logical workflow of the robustness testing process, from the definition of the analytical method to the final evaluation of its robustness.
Caption: Workflow for HPLC Method Robustness Testing.
Alternative Analytical Methods
While HPLC is a predominant technique for the analysis of compounds like this compound, other methods may be considered depending on the analytical objective.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. Derivatization may be necessary to increase the volatility of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for bioanalytical applications where the analyte is present in complex matrices at low concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and to confirm the position and extent of deuterium labeling.[4]
References
A Comparative Guide to 3-Chlorobenzoic-D4 Acid and Other Deuterated Aromatic Acids for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Chlorobenzoic-D4 acid with other deuterated aromatic acids, offering insights into their physicochemical properties and metabolic stability. The strategic replacement of hydrogen with deuterium can significantly alter a molecule's characteristics, impacting its utility in various research and development applications, from use as internal standards in mass spectrometry to the development of "heavy drugs" with modified pharmacokinetic profiles.
The Deuterium Isotope Effect: A Brief Overview
Deuterium (²H or D), a stable isotope of hydrogen, possesses an additional neutron, making it roughly twice as heavy as protium (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference can have profound effects on a molecule's behavior, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug metabolism, where enzymes often catalyze the cleavage of C-H bonds, substituting hydrogen with deuterium at these "soft spots" can slow down metabolic processes, potentially leading to improved metabolic stability and a longer drug half-life.
Beyond metabolism, deuteration can also subtly influence a molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP). Understanding these shifts is crucial for applications like analytical standard development and rational drug design.
Physicochemical Properties: A Comparative Analysis
The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, alongside other relevant aromatic acids and their deuterated analogs.
Table 1: Comparison of Physicochemical Properties of Aromatic Acids and Their Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa[1][2][3][4] | logP[5] |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 3.82 | 2.68 |
| This compound | C₇HD₄ClO₂ | 160.60 | ~3.94 (estimated) | ~2.68 (estimated) |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 4.47 | 1.96 |
| 4-Methoxybenzoic acid-D3 | C₈H₅D₃O₃ | 155.17 | ~4.56 (estimated) | ~1.96 (estimated) |
| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 4.36 | 2.27 |
| 4-Methylbenzoic acid-D7 | C₈HD₇O₂ | 143.20 | ~4.57 (estimated) | ~2.27 (estimated) |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 3.41 | 1.89 |
| 4-Nitrobenzoic acid-D4 | C₇HD₄NO₄ | 171.14 | ~3.53 (estimated) | ~1.89 (estimated) |
| Benzoic acid | C₇H₆O₂ | 122.12 | 4.20 | 1.87 |
| Benzoic acid-D5 | C₇HD₅O₂ | 127.15 | ~4.36 (estimated) | 1.9 |
Metabolic Stability: The Impact of Deuteration
Deuteration is a well-established strategy to enhance the metabolic stability of drug candidates. By replacing hydrogen atoms at sites susceptible to enzymatic oxidation (often mediated by Cytochrome P450 enzymes), the stronger C-D bond can significantly slow down the rate of metabolism.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Expected Site of Metabolism | Expected Impact of Deuteration on Half-life (t½) |
| 3-Chlorobenzoic acid | Aromatic ring hydroxylation | - |
| This compound | Aromatic ring hydroxylation | Increased t½ compared to non-deuterated form |
| 4-Methoxybenzoic acid | O-dealkylation of the methoxy group | - |
| 4-Methoxybenzoic acid-D3 | O-dealkylation of the deuterated methoxy group | Significantly increased t½ compared to non-deuterated form |
| 4-Methylbenzoic acid | Oxidation of the methyl group | - |
| 4-Methylbenzoic acid-D7 | Oxidation of the deuterated methyl and aromatic ring | Significantly increased t½ compared to non-deuterated form |
| 4-Nitrobenzoic acid | Reduction of the nitro group | - |
| 4-Nitrobenzoic acid-D4 | Reduction of the nitro group and aromatic ring metabolism | Potentially increased t½ compared to non-deuterated form |
Note: The expected impact on metabolic stability is a qualitative assessment based on the principles of the Kinetic Isotope Effect. Experimental results will vary depending on the specific enzymes involved and other molecular factors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a standardized base and monitoring the pH change.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A known concentration of the aromatic acid is dissolved in a suitable solvent (e.g., water or a water/methanol mixture). The pH meter is calibrated using standard buffer solutions.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the acid solution. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: The pH is plotted against the volume of base added to generate a titration curve. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Determination of logP by HPLC
This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.
Workflow for logP Determination by HPLC
Caption: Workflow for logP determination by HPLC.
Methodology:
-
Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention time for each standard is recorded. A calibration curve is generated by plotting the known logP values against the corresponding retention times.
-
Sample Analysis: The deuterated aromatic acid of interest is injected into the same HPLC system under identical conditions. Its retention time is recorded.
-
Calculation: The logP of the deuterated aromatic acid is determined by interpolating its retention time on the calibration curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Methodology:
-
Incubation: The deuterated aromatic acid is incubated with human liver microsomes in the presence of a cofactor mixture (e.g., NADPH regenerating system) at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.
-
Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) of the compound.
Conclusion
The strategic incorporation of deuterium into aromatic acids offers a valuable tool for modulating their physicochemical and pharmacokinetic properties. While the effects on pKa and logP may be subtle, they can have a significant impact on a compound's performance in various applications. The most pronounced effect of deuteration is often observed in the enhancement of metabolic stability, which is a critical parameter in drug discovery and development. A thorough understanding and experimental characterization of these properties are essential for the rational design and application of deuterated aromatic acids in research.
References
- 1. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 2. 4-Nitrobenzoic acid | 62-23-7 [chemicalbook.com]
- 3. Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB [foodb.ca]
- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chlorobenzoic-D4 Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Chlorobenzoic-D4 acid, a deuterated analogue of 3-Chlorobenzoic acid. The safety and handling precautions for the deuterated form are considered identical to those of the unlabeled compound.[1]
Hazard Identification and Safety Precautions
3-Chlorobenzoic acid is classified as an irritant, capable of causing skin and eye irritation.[2] While not classified as a hazardous material for transport, proper personal protective equipment (PPE) should be worn at all times when handling this compound to minimize exposure risks.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, solvent-resistant) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Recommended when handling the powder to avoid inhalation of dust, especially in poorly ventilated areas. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
Work should ideally be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation. Safety showers and eyewash stations should be readily accessible in the workspace.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Small Spills:
-
Ensure Adequate Ventilation: Ventilate the area of the spill.
-
Containment: Carefully sweep or scoop up the solid material.
-
Collection: Transfer the spilled material into a designated, labeled, and sealed waste container.
Large Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Secure the Area: Prevent entry into the spill zone until the emergency response team has cleared the area.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and professional waste disposal service. Do not dispose of this chemical in regular trash or down the drain.
-
Waste Segregation and Collection:
-
Place waste this compound in a dedicated, clearly labeled, and sealed container. The container should be appropriate for solid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Label the waste container clearly with "Waste this compound" and any other information required by your institution, such as the chemical formula (C₇HD₄ClO₂) and relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide the EHS office with an accurate and complete description of the waste.
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇HD₄ClO₂ |
| Molecular Weight | 160.60 g/mol (approx.) |
| Physical State | Solid, powder |
| Melting Point | 153 - 157 °C |
| Boiling Point | 274 - 276 °C |
| Flash Point | 150 °C |
| Water Solubility | 0.45 g/L |
| Incompatibilities | Strong oxidizing/reducing agents |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂) and Hydrogen chloride (HCl) upon combustion |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Chlorobenzoic-D4 Acid
This guide provides immediate safety, handling, and disposal protocols for 3-Chlorobenzoic-D4 acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining the chemical and isotopic integrity of the compound.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use.[2][3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. For larger spills, a full suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of dust or aerosols, all handling should be performed within a certified chemical fume hood. If ventilation is insufficient, a dust respirator should be worn. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Chemical and Physical Properties
The properties of 3-Chlorobenzoic acid are presented below as a reference. The deuterated form will have very similar properties, with a slight increase in molecular weight.
| Property | Value | Source |
| Molecular Weight | 156.57 g/mol (non-deuterated) | |
| Appearance | Crystals or fluffy white powder | |
| Melting Point | 153 - 158 °C (307.4 - 316.4 °F) | |
| Boiling Point | 274 - 276 °C | |
| Solubility | Slightly soluble in cold water; more soluble in hot water, alcohol, and ether. | |
| Density | 1.496 g/cm³ at 25 °C (77 °F) |
Handling and Storage
3.1. General Handling Protocol
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible. Put on all required personal protective equipment as detailed in the table above. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
-
Handling: When transferring the solid compound, do so carefully to avoid generating dust. Use appropriate tools to handle the material. Avoid contact with skin and eyes. Do not breathe dust.
-
Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.
3.2. Storage
Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed to prevent contamination and moisture absorption, which can lead to isotopic dilution through hydrogen-deuterium exchange. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Spill Management and Disposal Plan
4.1. Spill Response
-
Small Spills: For small spills of the solid material, first remove all sources of ignition. Dampen the spilled solid with 60-70% ethanol to prevent dust formation and transfer the dampened material to a suitable, labeled container for disposal. Clean the spill area with absorbent paper dampened with 60-70% ethanol.
-
Large Spills: For large spills, use a shovel to place the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements. A self-contained breathing apparatus should be used to avoid inhalation of the product during a large spill cleanup.
4.2. Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Collection: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company. Chlorinated organic compounds should not be disposed of down the drain.
Procedural Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard operating procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
